(R)-1-(2-fluorophenyl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(2-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWHJJUFVGEXGS-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381257 | |
| Record name | (1R)-1-(2-Fluorophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185545-90-8 | |
| Record name | (1R)-1-(2-Fluorophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-(2-Fluorophenyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of (R)-1-(2-fluorophenyl)ethanamine
An In-depth Technical Guide to the Synthesis and Characterization of (R)-1-(2-fluorophenyl)ethanamine
This compound is a chiral primary amine of significant interest to the pharmaceutical and agrochemical industries. Its value resides in its identity as a versatile chiral building block. The incorporation of a fluorine atom onto the phenyl ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This strategic placement of fluorine makes fluorinated compounds like this amine highly sought-after intermediates in the synthesis of complex, high-value active pharmaceutical ingredients (APIs).[2]
Chiral amines, in particular, are foundational components in over 40% of all APIs.[3] The synthesis of enantiomerically pure amines is therefore a critical challenge in drug development.[4] This guide provides an in-depth exploration of robust and scalable methodologies for the asymmetric synthesis of the (R)-enantiomer of 1-(2-fluorophenyl)ethanamine, followed by a comprehensive overview of the analytical techniques required for its structural verification and the precise determination of its enantiomeric purity. The protocols and insights presented herein are designed for researchers, chemists, and process development scientists engaged in the synthesis of advanced chemical entities.
PART 1: Asymmetric Synthesis Methodologies
The synthesis of a single enantiomer of a chiral amine requires a strategy that can effectively control the stereochemistry at the newly formed chiral center. We will explore two powerful and distinct approaches: diastereoselective reductive amination using a chiral auxiliary and biocatalytic asymmetric synthesis with an ω-transaminase. Both methods begin with the readily available prochiral ketone, 2'-fluoroacetophenone.[5]
Method A: Diastereoselective Reductive Amination via a Chiral Sulfinamide Auxiliary
This classic and highly reliable method relies on the temporary installation of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming step. The Ellman auxiliary, (R)-(+)-2-methyl-2-propanesulfinamide ((R)-tert-butanesulfinamide), is exceptionally effective for this purpose and is used on scales ranging from discovery labs to metric-ton production.[4]
Causality and Mechanistic Insight: The synthesis proceeds via the condensation of 2'-fluoroacetophenone with the chiral auxiliary to form a chiral N-sulfinyl imine. The tert-butanesulfinyl group is sterically demanding and effectively shields one face of the C=N double bond. Subsequent reduction of this imine with a hydride reagent (e.g., sodium borohydride) occurs preferentially from the less sterically hindered face, leading to the formation of one diastereomer in high excess. The final step involves the straightforward acidic hydrolysis of the sulfinamide group to release the desired chiral primary amine.[6]
Detailed Experimental Protocol:
-
Step 1: Formation of the N-tert-Butanesulfinyl Imine
-
To a solution of 2'-fluoroacetophenone (1.0 eq) in anhydrous tetrahydrofuran (THF), add (R)-(+)-tert-butanesulfinamide (1.05 eq).
-
Add a dehydrating agent, such as titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq), and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Upon completion, cool the reaction to room temperature and quench carefully by adding brine. Filter the mixture through a pad of celite to remove titanium salts and concentrate the filtrate under reduced pressure. The crude N-sulfinyl imine is typically used in the next step without further purification.
-
-
Step 2: Diastereoselective Reduction
-
Dissolve the crude N-sulfinyl imine in an anhydrous solvent such as THF at 0 °C under a nitrogen atmosphere.
-
Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise, maintaining the temperature below 5 °C. Rationale: Lower temperatures often enhance diastereoselectivity.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring for completion by TLC.
-
Carefully quench the reaction by the slow addition of methanol, followed by saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
-
Step 3: Removal of the Chiral Auxiliary
-
Dissolve the crude sulfinamide from the previous step in methanol.
-
Add a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M, 3.0 eq) and stir at room temperature for 1-2 hours.
-
Monitor the cleavage by TLC. Upon completion, concentrate the mixture under reduced pressure to yield the crude hydrochloride salt of the amine.[7]
-
The product can be purified by recrystallization or by partitioning between an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., NaOH) to obtain the free amine.
-
Method B: Biocatalytic Asymmetric Synthesis using ω-Transaminase (ω-TA)
Biocatalysis offers a highly efficient and environmentally benign alternative to traditional chemical methods.[8] ω-Transaminases are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor, creating a chiral amine.[3] For the synthesis of the (R)-enantiomer, an (R)-selective ω-TA is required. Several such enzymes have been identified and engineered for high activity and selectivity.[9][10]
Causality and Mechanistic Insight: The reaction involves the direct conversion of 2'-fluoroacetophenone into this compound using an amine donor, such as isopropylamine. The enzyme's chiral active site ensures that the amino group is delivered to only one face of the ketone, resulting in a product with very high enantiomeric excess (>99% ee).[11][12] A key challenge in transaminase reactions is the unfavorable equilibrium.[11] This is overcome by using a large excess of the amine donor or by employing strategies to remove the ketone co-product (acetone, in the case of isopropylamine donor), thereby driving the reaction towards completion.[8]
Detailed Experimental Protocol:
-
Reaction Setup:
-
In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5).
-
Add the cofactor pyridoxal 5'-phosphate (PLP, 1 mM).
-
Add the amine donor, isopropylamine (typically 5-10 eq or higher).
-
Add the (R)-selective ω-transaminase enzyme (whole-cell or isolated, as per supplier specifications).
-
Warm the mixture to the optimal temperature for the enzyme (e.g., 30-40 °C).
-
-
Substrate Addition and Conversion:
-
Dissolve 2'-fluoroacetophenone (1.0 eq) in a water-miscible co-solvent like dimethyl sulfoxide (DMSO) to aid solubility.[8]
-
Add the substrate solution to the enzyme mixture to initiate the reaction.
-
Maintain the reaction at the optimal temperature and pH with gentle agitation.
-
Monitor the conversion of the ketone to the amine product by HPLC or Gas Chromatography (GC). The reaction may take 12-24 hours.
-
-
Work-up and Isolation:
-
Once the reaction has reached completion, terminate it by adding a water-immiscible organic solvent like methyl tert-butyl ether (MTBE).
-
Adjust the pH of the aqueous layer to >10 with NaOH to ensure the amine product is in its free base form.
-
Extract the product into the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or chromatography if necessary.
-
Visualizing the Synthetic Workflows
Caption: Comparative workflows for the synthesis of this compound.
PART 2: Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, purity, and, most critically, the enantiomeric integrity of the final product. The quality control workflow involves two main stages: structural verification and enantiomeric purity analysis.
Structural Verification
A combination of spectroscopic methods is used to confirm that the correct molecular structure has been synthesized.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Confirms proton environment and connectivity. | Signals corresponding to the aromatic protons (multiplets, ~7.0-7.4 ppm), the methine proton (quartet, ~4.2 ppm), the primary amine protons (broad singlet, ~1.6 ppm, exchangeable with D₂O), and the methyl protons (doublet, ~1.4 ppm). |
| ¹³C NMR | Confirms the carbon skeleton. | Peaks for the aromatic carbons (one directly attached to F will show a large C-F coupling constant), the methine carbon (~50 ppm), and the methyl carbon (~24 ppm).[13] |
| ¹⁹F NMR | Confirms the presence and environment of fluorine. | A single resonance characteristic of an aryl fluoride. |
| IR Spectroscopy | Identifies key functional groups. | Characteristic absorptions for N-H stretching of the primary amine (~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), and C-F stretching (~1200-1250 cm⁻¹). |
| Mass Spec. (MS) | Determines molecular weight and fragmentation. | The molecular ion peak [M]+ at m/z 139.17, confirming the molecular formula C₈H₁₀FN.[14] |
Enantiomeric Purity Analysis via Chiral HPLC
The most critical quality attribute for a chiral compound is its enantiomeric excess (ee), which quantifies the predominance of one enantiomer over the other. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[15][16]
Causality and Methodological Principle: A CSP creates a chiral environment within the HPLC column. As the racemic or enantiomerically enriched mixture passes through, the two enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP.[17] These diastereomeric complexes have different binding energies, leading to different retention times and, thus, separation of the enantiomers into two distinct peaks.[18] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for separating a wide range of chiral amines.[15][19]
Detailed Analytical Protocol:
-
Column Selection:
-
Select a polysaccharide-based CSP, such as a Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or a Lux® Cellulose-3 column.[15] These are known to provide good resolution for primary amines.
-
-
Mobile Phase Preparation:
-
For normal-phase chromatography, a typical mobile phase consists of a mixture of hexane and a polar modifier like isopropanol or ethanol.[16]
-
To improve peak shape and resolution for amines, it is crucial to add a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). This suppresses the interaction of the basic amine with acidic sites on the silica support.
-
-
Method Optimization:
-
Screening: Begin with an isocratic mobile phase of 90:10 (v/v) Hexane:Isopropanol with 0.1% DEA at a flow rate of 1.0 mL/min.
-
Optimization: Adjust the ratio of hexane to isopropanol. Increasing the isopropanol content will decrease retention times, while decreasing it will increase retention and may improve resolution. The goal is to achieve baseline separation (Resolution > 1.5) between the two enantiomer peaks.
-
-
Sample Preparation and Analysis:
-
Prepare a dilute solution of the synthesized this compound in the mobile phase (~1 mg/mL).
-
For method validation, also prepare a solution of the racemic standard.
-
Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the synthesized sample. A high-purity sample should show one major peak corresponding to the (R)-enantiomer and, ideally, a very small or non-detectable peak for the (S)-enantiomer.
-
-
Calculation of Enantiomeric Excess (ee):
-
Integrate the area of both peaks.
-
Calculate the ee% using the formula: ee% = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
-
Visualizing the Quality Control Workflow
Caption: Logical workflow for the characterization and quality control of the final product.
Conclusion
The successful synthesis and validation of enantiomerically pure this compound is an enabling step in the development of advanced pharmaceutical agents. Both the diastereoselective reductive amination using a chiral auxiliary and the biocatalytic approach using an ω-transaminase represent robust, scalable, and high-fidelity strategies. The choice between them may depend on factors such as cost of goods, available equipment (fermenters vs. standard reactors), and downstream processing considerations. Regardless of the synthetic route chosen, a rigorous analytical workflow combining spectroscopic confirmation and chiral HPLC is non-negotiable to ensure the final product meets the stringent quality requirements for its use in drug development and manufacturing.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 5. nbinno.com [nbinno.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. (R)-1-(2-Fluorophenyl)ethylamine hydrochloride | 1168139-43-2 [sigmaaldrich.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-(2-Fluorophenyl)ethylamine | C8H10FN | CID 643357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. (1R)-1-(2-Fluorophenyl)ethan-1-amine | C8H10FN | CID 2779060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Introduction: The Strategic Importance of a Chiral Fluorinated Amine
An In-depth Technical Guide to the Chemical Properties and Applications of (R)-1-(2-fluorophenyl)ethanamine
This compound is a chiral primary amine that has garnered significant attention in the fields of medicinal chemistry and drug development. Its structure, featuring a stereogenic center adjacent to a fluorinated aromatic ring, makes it a highly valuable and versatile chiral building block. The strategic incorporation of a fluorine atom onto the phenyl ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule. It often enhances metabolic stability, modulates lipophilicity and pKa, and can lead to stronger binding interactions with biological targets.[1][2]
This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It delves into its core chemical properties, stereoselective synthesis and resolution, analytical characterization, reactivity, and applications, offering field-proven insights into its use as a critical synthon in the creation of complex pharmaceutical agents.
Core Chemical and Physical Properties
This compound is typically handled as a free base or as a more stable hydrochloride salt. The properties of the free base are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | (1R)-1-(2-fluorophenyl)ethanamine | [3] |
| CAS Number | 185545-90-8 | [3][4] |
| Molecular Formula | C₈H₁₀FN | [3][4] |
| Molecular Weight | 139.17 g/mol | [3][4] |
| Appearance | Combustible liquid (specific color may vary by purity) | [5] |
| Canonical SMILES | C--INVALID-LINK--N | [3] |
| InChI Key | DIWHJJUFVGEXGS-ZCFIWIBFSA-N | [3] |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [6] |
Stereoselective Synthesis and Chiral Purification
The biological activity of chiral molecules is often enantiomer-specific. Therefore, obtaining this compound in high enantiomeric purity is paramount. The two primary strategies to achieve this are direct asymmetric synthesis and the resolution of a racemic mixture.
Asymmetric Synthesis
Direct asymmetric synthesis involves creating the desired stereocenter in a controlled manner, often through the enantioselective reduction of a prochiral ketone precursor, 2'-fluoroacetophenone. This method is highly efficient as it avoids the loss of 50% of the material inherent in classical resolutions.
-
Causality of Method Choice : This approach is favored in large-scale manufacturing as it is more atom-economical. The choice of catalyst (e.g., a chiral transition metal complex) and reducing agent is critical for achieving high enantioselectivity and yield.
Classical Chiral Resolution
Chiral resolution is a robust and well-established method for separating enantiomers from a racemic mixture.[7] It involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization.
-
Trustworthiness through Self-Validation : The success of a resolution protocol is validated at each step. The formation of a solid salt provides the first checkpoint. Subsequent analysis of the separated salt and the liberated free amine by chiral HPLC provides quantitative proof of enantiomeric enrichment.
-
Salt Formation : Dissolve racemic 1-(2-fluorophenyl)ethanamine (1.0 eq) in anhydrous methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in a minimum amount of warm anhydrous methanol. Slowly add the tartaric acid solution to the amine solution with stirring.
-
Crystallization : Heat the combined solution gently to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath for 1-2 hours to maximize crystal formation.[8]
-
Isolation : Collect the precipitated diastereomeric salt by vacuum filtration and wash the solid with a small amount of cold methanol.
-
Liberation : Suspend the collected salt in water and add 2M sodium hydroxide solution until the pH is strongly basic (pH > 12), ensuring the complete liberation of the free amine.
-
Extraction : Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
Analysis : Determine the enantiomeric excess (ee) of the product using chiral HPLC.
Analytical and Spectroscopic Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized amine.
Spectroscopic Data
While experimental spectra should always be used for definitive identification, the following table summarizes the expected spectroscopic characteristics for this molecule.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic Protons (Ar-H): ~6.9-7.4 ppm (multiplets, 4H). The ortho-fluoro substitution creates complex splitting patterns. CH Proton: ~4.2-4.4 ppm (quartet, 1H). NH₂ Protons: ~1.5-2.5 ppm (broad singlet, 2H). Shift is concentration-dependent and exchanges with D₂O. CH₃ Protons: ~1.3-1.5 ppm (doublet, 3H). |
| ¹³C NMR | Aromatic C-F: ~158-162 ppm (doublet, J_CF ≈ 245 Hz). Aromatic Carbons: ~115-130 ppm. CH Carbon: ~48-52 ppm. CH₃ Carbon: ~23-26 ppm. |
| IR (Infrared) | N-H Stretch: ~3300-3400 cm⁻¹ (two bands for primary amine). C-H Stretch (Aromatic/Aliphatic): ~2850-3100 cm⁻¹. N-H Bend: ~1600 cm⁻¹. C-F Stretch: ~1200-1250 cm⁻¹. |
| Mass Spec (MS) | [M+H]⁺: Expected at m/z 140.0870 for C₈H₁₁FN⁺. |
Determination of Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.
-
Column Selection : Choose a suitable chiral stationary phase (CSP), typically one based on derivatized cellulose or amylose, which is effective for separating chiral amines.
-
Sample Preparation : Prepare a dilute solution of the amine (~1 mg/mL) in the mobile phase.
-
Method Development : The mobile phase typically consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Analysis : Inject the sample and monitor the elution profile using a UV detector. The two enantiomers will have different retention times.
-
Calculation : Calculate the enantiomeric excess using the peak areas of the (R) and (S) enantiomers: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100
Chemical Reactivity and Applications in Drug Development
The utility of this compound stems from the reactivity of its primary amine and the beneficial properties imparted by the fluorinated ring.
Reactivity Profile
The primary amine functional group is a versatile nucleophile and base, readily participating in a wide array of reactions crucial for building more complex molecules. Key transformations include:
-
Amide Bond Formation : Reaction with carboxylic acids, acid chlorides, or anhydrides to form chiral amides.
-
Reductive Amination : Reaction with aldehydes or ketones to form an intermediate imine, which is then reduced to yield a secondary amine.
-
N-Alkylation : Reaction with alkyl halides to form secondary or tertiary amines.
-
Urea/Thiourea Formation : Reaction with isocyanates or isothiocyanates.[1]
The Fluorine Advantage in Medicinal Chemistry
The ortho-fluorine substituent is not merely a placeholder; it actively modulates the molecule's properties:
-
Metabolic Stability : The C-F bond is very strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a site susceptible to metabolic attack can significantly increase a drug's half-life.[2]
-
pKa Modulation : As an electron-withdrawing group, the fluorine atom lowers the pKa of the amine, making it less basic compared to its non-fluorinated analog. This can alter a drug's solubility, membrane permeability, and receptor binding profile.
-
Conformational Control : The fluorine atom can influence the preferred conformation of the molecule through steric or electronic interactions, potentially locking it into a more bioactive shape.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5] Some suppliers also list H314 (Causes severe skin burns and eye damage).[3]
-
Precautionary Measures :
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[5][10]
-
Handling : Avoid breathing fumes, mist, or vapors. Wash hands thoroughly after handling. Keep away from heat and open flames.[5][11]
-
Storage : Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[6]
-
References
- 1. nbinno.com [nbinno.com]
- 2. jelsciences.com [jelsciences.com]
- 3. (1R)-1-(2-Fluorophenyl)ethan-1-amine | C8H10FN | CID 2779060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-1-(2-Fluorophenyl)ethylamine | 185545-90-8 [chemicalbook.com]
- 5. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 6. 185545-90-8|this compound|BLD Pharm [bldpharm.com]
- 7. onyxipca.com [onyxipca.com]
- 8. rsc.org [rsc.org]
- 9. aksci.com [aksci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to (R)-1-(2-Fluorophenyl)ethylamine (CAS Number: 185545-90-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (R)-1-(2-Fluorophenyl)ethylamine, a chiral building block of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom on the phenyl ring offers unique properties to this molecule, making it a valuable synthon for the development of novel therapeutics, particularly those targeting the central nervous system.
Core Chemical Identity and Physicochemical Properties
(R)-1-(2-Fluorophenyl)ethylamine, identified by CAS number 185545-90-8, is a chiral amine that serves as a cornerstone in the synthesis of complex molecular architectures.[1] Its structure is characterized by an ethylamine group attached to a 2-fluorophenyl ring, with the stereochemistry at the alpha-carbon being the (R)-enantiomer.
Table 1: Physicochemical Properties of (R)-1-(2-Fluorophenyl)ethylamine
| Property | Value | Source |
| CAS Number | 185545-90-8 | [1] |
| Molecular Formula | C₈H₁₀FN | [1] |
| Molecular Weight | 139.17 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 179.77 °C at 760 mmHg | |
| Density | 1.063 g/cm³ | |
| Flash Point | 70.242 °C | |
| pKa | 9.47 ± 0.10 (Predicted) | [2] |
| Refractive Index | n20/D 1.51 (lit.) | [2] |
Synonyms: (1R)-1-(2-fluorophenyl)ethanamine, (R)-2-Fluoro-alpha-methylbenzylamine.[3][4]
The hydrochloride salt of this compound, (R)-1-(2-fluorophenyl)ethylamine hydrochloride (CAS No.: 1168139-43-2), is also commercially available as a solid, which can be advantageous for handling and stability in certain applications.[5]
Synthesis Strategies: Accessing the Chiral Amine
The enantiomerically pure form of 1-(2-fluorophenyl)ethylamine is crucial for its application in pharmaceuticals, where stereochemistry dictates biological activity. The synthesis of the (R)-enantiomer is typically achieved through asymmetric synthesis, a field focused on the selective creation of a specific enantiomer.
While various methods exist, a common and effective approach is asymmetric reductive amination . This powerful technique involves the condensation of a prochiral ketone with an amine, followed by stereoselective reduction of the resulting imine.
Conceptual Workflow for Asymmetric Reductive Amination:
Caption: Asymmetric reductive amination workflow.
In this process, 2-fluoroacetophenone is reacted with an ammonia source to form an intermediate prochiral imine. The subsequent reduction is the critical enantioselective step, guided by a chiral catalyst, to yield the desired (R)-enantiomer with high enantiomeric excess.
Alternatively, enzymatic approaches using ω-transaminases have gained prominence for the synthesis of chiral amines.[6] These biocatalysts offer high enantioselectivity and operate under mild reaction conditions, presenting a greener alternative to traditional chemical methods. The enzyme catalyzes the transfer of an amino group from a donor to the ketone substrate.
Applications in Drug Discovery and Medicinal Chemistry
The true value of (R)-1-(2-Fluorophenyl)ethylamine lies in its role as a versatile building block for the synthesis of biologically active molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, including metabolic stability, binding affinity, and lipophilicity.[7]
Key Application Areas:
-
Central Nervous System (CNS) Agents: Fluorinated phenethylamines are common motifs in drugs targeting neurological and psychiatric disorders.[7][8] The specific stereochemistry of (R)-1-(2-Fluorophenyl)ethylamine is often critical for selective interaction with receptors and enzymes in the brain.
-
Neuroscience Research: This compound and its derivatives are utilized in preclinical studies to investigate neurotransmitter systems and to develop novel probes for understanding brain function.[7]
-
Synthesis of Complex Molecules: Its primary amine functionality allows for a wide range of chemical transformations, making it a valuable starting material for the construction of more elaborate molecular scaffolds in multi-step syntheses.
While the specific mechanism of action is dependent on the final molecule it is incorporated into, derivatives of fluorinated ethylamines have been explored for their potential interactions with serotonin and dopaminergic systems.[9]
Spectroscopic and Analytical Characterization
A comprehensive understanding of the spectral properties of (R)-1-(2-Fluorophenyl)ethylamine is essential for reaction monitoring, quality control, and structural elucidation of its derivatives.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton (CH), the methyl protons (CH₃), and the amine protons (NH₂). The coupling patterns of the aromatic protons would be indicative of the ortho-substitution.
-
¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, with the chemical shifts influenced by the electronegativity of the fluorine and nitrogen atoms.[10]
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-F stretching.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Researchers should consult spectral databases or perform their own analyses to obtain detailed spectral data for their specific samples.
Safety, Handling, and Storage
(R)-1-(2-Fluorophenyl)ethylamine is classified as a hazardous substance and requires careful handling in a laboratory setting.
Safety and Handling Summary:
| Hazard | Precaution |
| Skin and Eye Irritation | Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] |
| Respiratory Irritation | Handle in a well-ventilated fume hood to avoid inhalation of vapors.[4] |
| Combustible Liquid | Keep away from heat, sparks, and open flames.[4] |
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[11][12]
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound.
Reputable Suppliers
(R)-1-(2-Fluorophenyl)ethylamine is available from various chemical suppliers that specialize in providing building blocks for research and development. When sourcing this material, it is crucial to ensure the supplier provides a certificate of analysis with purity and enantiomeric excess data. Some of the suppliers include:
Conclusion
(R)-1-(2-Fluorophenyl)ethylamine is a chiral amine of significant strategic importance in modern drug discovery. Its unique combination of a stereocenter, a primary amine for versatile functionalization, and a fluorine atom for modulating physicochemical properties makes it a highly valuable building block. A thorough understanding of its synthesis, properties, and safe handling is paramount for researchers and scientists aiming to leverage its potential in the development of next-generation therapeutics.
References
- 1. (R)-1-(2-Fluorophenyl)ethylamine | 185545-90-8 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. mdpi.com [mdpi.com]
- 4. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 5. Page loading... [guidechem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Buy [2-(2-Fluorophenyl)ethyl]methylamine | 485404-58-8 [smolecule.com]
- 10. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. calpaclab.com [calpaclab.com]
- 12. (R)-1-(3-Fluorophenyl)ethylamine CAS#: 761390-58-3 [m.chemicalbook.com]
- 13. (S)-1-(2-Fluorophenyl)ethylamine hydrochloride | 1332832-14-0 [sigmaaldrich.com]
stereochemistry of (R)-1-(2-fluorophenyl)ethanamine explained
An In-Depth Technical Guide to the Stereochemistry of (R)-1-(2-fluorophenyl)ethanamine
Authored by: Gemini, Senior Application Scientist
Abstract
Chiral amines are fundamental building blocks in modern medicinal chemistry, with the stereochemical configuration at the chiral center profoundly influencing a molecule's pharmacological and toxicological profile.[1][2] this compound is a valuable chiral intermediate whose utility is enhanced by the strategic placement of a fluorine atom, a common modification in drug design to improve metabolic stability, binding affinity, and pharmacokinetic properties.[3][4] This guide provides a comprehensive technical overview of the stereochemistry of this compound, targeting researchers, scientists, and drug development professionals. We will explore the methodologies for its stereoselective synthesis and resolution, robust analytical techniques for stereochemical verification, and the underlying principles that guide these processes.
Introduction: The Imperative of Chirality in Drug Development
The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. This chirality dictates that they interact stereoselectively with drug molecules.[2] Consequently, enantiomers of a chiral drug can exhibit significant differences in their biological activity; one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects.[5] This principle underscores the critical importance of controlling stereochemistry in drug discovery and has led regulatory bodies like the FDA to establish clear guidelines for the development of single-enantiomer drugs.[5][6]
This compound embodies two key features sought after in modern pharmaceutical intermediates: a primary chiral amine and a fluorine substituent. The fluorophenyl group can modulate the molecule's pKa, lipophilicity, and metabolic stability, making it an attractive synthon for a wide range of therapeutic agents.[3][7] Obtaining this compound in high enantiomeric purity is therefore a crucial first step in the synthesis of more complex active pharmaceutical ingredients (APIs).
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 185545-90-8 | [8][9] |
| Molecular Formula | C₈H₁₀FN | [9] |
| Molecular Weight | 139.17 g/mol | [9] |
| Appearance | Varies (typically a liquid) | N/A |
| IUPAC Name | (1R)-1-(2-fluorophenyl)ethanamine | [9] |
| SMILES | C--INVALID-LINK--N | [9] |
| InChIKey | DIWHJJUFVGEXGS-ZCFIWIBFSA-N | [9] |
Synthesis and Stereochemical Control
The primary challenge in producing this compound lies in controlling the stereocenter. Two principal strategies are employed: asymmetric synthesis to directly form the desired (R)-enantiomer, or the resolution of a racemic mixture.
Asymmetric Synthesis Approaches
Directly synthesizing the (R)-enantiomer is the most elegant and atom-economical approach, avoiding the loss of 50% of the material inherent in classical resolutions.[10] A prominent method is the asymmetric reductive amination of the corresponding prochiral ketone, 2'-fluoroacetophenone.
This transformation can be achieved using a metal catalyst paired with a chiral ligand in the presence of an ammonia source and a reducing agent (e.g., H₂).[11][12] The choice of catalyst and ligand is critical for achieving high enantioselectivity. Ruthenium and Iridium-based catalysts have shown significant promise in the asymmetric reductive amination of aryl ketones.[11][13]
Chiral Resolution of the Racemic Mixture
While asymmetric synthesis is preferred, chiral resolution remains a robust and widely practiced industrial method.[14] The process begins with the non-stereoselective synthesis of racemic 1-(2-fluorophenyl)ethanamine, followed by separation of the enantiomers.
This method relies on reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent.[10] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This solubility difference allows for their separation by fractional crystallization.
Causality Behind Experimental Choices:
-
Choice of Resolving Agent: The selection is critical. Agents like (+) or (-)-tartaric acid, dibenzoyltartaric acid, or mandelic acid are common.[14] The ideal agent forms a stable, crystalline salt with one enantiomer of the amine while the salt of the other enantiomer remains in solution. This is often determined empirically through screening.
-
Solvent Selection: The solvent system must maximize the solubility difference between the two diastereomeric salts. A solvent in which one salt is sparingly soluble while the other is highly soluble is ideal for efficient separation.
-
Salt Formation: Dissolve racemic 1-(2-fluorophenyl)ethanamine in a suitable solvent (e.g., methanol, ethanol). Add 0.5-1.0 molar equivalents of a chiral resolving agent (e.g., (+)-tartaric acid).[14]
-
Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can be beneficial.[]
-
Isolation: Isolate the precipitated crystals by filtration and wash with a small amount of cold solvent to remove impurities.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH) to deprotonate the amine, making it insoluble.
-
Extraction: Extract the free (R)-amine into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product via chiral HPLC (see Section 3).
Enzymatic methods offer high selectivity under mild conditions. Kinetic resolution involves an enzyme, typically a lipase, that selectively acylates one enantiomer of the amine at a much faster rate than the other.[16][17]
For example, using an acyl donor like ethyl acetate, a lipase can selectively convert the (S)-amine to an (S)-amide, leaving the desired (R)-amine unreacted. The unreacted (R)-amine can then be easily separated from the newly formed amide. The theoretical maximum yield for this process is 50%.[18] To overcome this limitation, dynamic kinetic resolution (DKR) can be employed, which combines the enzymatic reaction with in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield.[19]
Analytical Characterization and Quality Control
Confirming the absolute stereochemistry and enantiomeric purity of the final product is a non-negotiable step in drug development.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse technique for determining the enantiomeric purity (enantiomeric excess, e.e.) of chiral compounds.[20][21] The method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different speeds and thus be separated.
Causality Behind Method Development:
-
CSP Selection: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and often the first choice for screening chiral amines.[21]
-
Mobile Phase: A typical mobile phase for normal-phase chromatography consists of a nonpolar solvent like hexane with a polar modifier like ethanol or isopropanol.[22] Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often required to improve peak shape and resolution by minimizing unwanted interactions with the stationary phase.[21][22]
Exemplary Chiral HPLC Conditions
| Parameter | Condition 1 | Condition 2 | Source |
| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Cyclofructan-based CSP | [22][23] |
| Mobile Phase | Hexane:Ethanol (90:10 v/v) + 0.1% Diethylamine | Acetonitrile:Methanol (90:10 v/v) + 0.3% TFA / 0.2% TEA | [21][22] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | [22] |
| Detection | UV at 254 nm | UV at 254 nm | N/A |
| Temperature | 25 °C | 30 °C | [22] |
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a dilute solution of the amine sample (approx. 0.5-1.0 mg/mL) in the mobile phase or a compatible solvent.[23]
-
System Equilibration: Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Data Acquisition: Record the chromatogram. The two enantiomers should appear as separate peaks.
-
Quantification: Integrate the peak areas for the (R)-enantiomer (A_R) and the (S)-enantiomer (A_S).
-
Calculation: Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(A_R - A_S) / (A_R + A_S)] * 100
Spectroscopic and Crystallographic Methods
-
NMR Spectroscopy: While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it is essential for confirming the overall chemical structure and purity.[24] Using chiral solvating or derivatizing agents can induce diastereomeric environments, allowing for the differentiation and quantification of enantiomers by NMR.
-
X-ray Crystallography: This is the definitive method for determining the absolute configuration of a chiral molecule.[25] By obtaining a suitable crystal of the enantiopure amine (often as a salt with a known chiral acid), its three-dimensional structure can be elucidated, unambiguously confirming the (R) or (S) assignment.[25][26]
Conclusion
The stereochemistry of this compound is a critical attribute that dictates its utility as a high-value intermediate in pharmaceutical synthesis. Mastery over its production and analysis is paramount. This guide has detailed the primary strategies for obtaining this compound in high enantiomeric purity, including asymmetric synthesis and the resolution of racemic mixtures via classical and enzymatic methods. We have also outlined the robust analytical workflows, centered around chiral HPLC, required to validate its stereochemical integrity. For researchers in drug development, a thorough understanding of these principles and techniques is essential for the efficient and successful advancement of new chemical entities from the laboratory to the clinic.
References
- 1. nbinno.com [nbinno.com]
- 2. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 7. mdpi.com [mdpi.com]
- 8. chemscene.com [chemscene.com]
- 9. (1R)-1-(2-Fluorophenyl)ethan-1-amine | C8H10FN | CID 2779060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. onyxipca.com [onyxipca.com]
- 16. Enzymatic resolution of racemic amines in a continuous reactor in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 20. phx.phenomenex.com [phx.phenomenex.com]
- 21. benchchem.com [benchchem.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
safety and handling of (R)-1-(2-fluorophenyl)ethanamine
An In-depth Technical Guide to the Safe Handling of (R)-1-(2-fluorophenyl)ethanamine
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the critical safety protocols and handling procedures for this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure safe and effective laboratory operations.
Introduction: The Significance and Hazard Profile of a Key Chiral Building Block
This compound is a chiral amine that serves as a crucial intermediate and building block in medicinal chemistry and pharmaceutical development. The strategic incorporation of a fluorine atom onto the phenyl ring can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, making this compound highly valuable in the synthesis of novel therapeutics.[1][2] Its amine functional group is highly reactive, allowing it to participate in a wide range of chemical reactions.[1]
However, the same reactivity and chemical properties that make it a valuable synthetic tool also contribute to its significant hazard profile. This compound is classified as a corrosive, irritant, and combustible substance.[3][4][5] A thorough understanding and rigorous application of safety protocols are therefore not merely procedural but are fundamental to protecting personnel, ensuring experimental integrity, and maintaining regulatory compliance. This guide provides the necessary framework for achieving these objectives.
Chemical and Physical Properties
A precise understanding of the compound's physical properties is the foundation of a robust safety assessment. These characteristics influence its behavior under various laboratory conditions and inform the selection of appropriate storage and handling procedures.
| Property | Value | Source(s) |
| CAS Number | 185545-90-8 | [3][4] |
| Molecular Formula | C₈H₁₀FN | [4] |
| Molecular Weight | 139.17 g/mol | [4] |
| Appearance | Clear liquid | [5] |
| Boiling Point | 179.8 ± 15.0 °C (Predicted) | [5] |
| Density | 1.063 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 8.62 ± 0.10 (Predicted) | [5] |
| Form | The free base is a liquid; the hydrochloride salt is a solid. | [5][6] |
Hazard Identification and GHS Classification
This compound and its hydrochloride salt are classified as hazardous under the Globally Harmonized System (GHS). The specific hazards necessitate strict adherence to the precautionary measures outlined.
GHS Hazard Pictograms:
-
GHS05 (Corrosion): Indicates the substance causes severe skin burns and eye damage.[4][5]
-
GHS07 (Exclamation Mark): Indicates it may cause respiratory irritation, skin irritation, and is harmful if swallowed.[3][7][8]
Hazard Statements (H-phrases):
| Code | Statement | Source(s) |
| H227 | Combustible liquid. | [3] |
| H302 | Harmful if swallowed. | [5][6][7] |
| H314 | Causes severe skin burns and eye damage. | [4][5] |
| H315 | Causes skin irritation. (Note: H314 takes precedence) | [3][6][8] |
| H319 | Causes serious eye irritation. (Note: H314 takes precedence) | [3][6][8] |
| H332 | Harmful if inhaled. | [6] |
| H335 | May cause respiratory irritation. | [3][5][6][8] |
Toxicological Summary: Exposure to this compound can lead to acute health effects. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
-
Skin Contact: Causes severe skin burns and damage.[4][5] Promptly flush the affected area with copious amounts of water and remove contaminated clothing.[9]
-
Eye Contact: Causes serious eye damage, potentially leading to irreversible injury.[4][5] Immediate and prolonged rinsing with water (for at least 15-20 minutes) is critical.[9][10]
-
Inhalation: Vapors or mists can cause severe irritation to the respiratory tract.[3][8] If inhaled, the individual must be moved to fresh air immediately.[11]
-
Ingestion: Harmful if swallowed and can cause burns to the gastrointestinal tract.[5][6] Do not induce vomiting.[7]
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical professionals.[11]
Risk Assessment and Control Measures
A systematic approach to risk assessment is mandatory before any work with this compound begins. This involves identifying potential hazards, evaluating risks, and implementing a hierarchy of controls to mitigate them.
Hierarchy of Controls
The most effective way to manage laboratory hazards is to follow the hierarchy of controls. This framework prioritizes control methods from most to least effective.
-
Engineering Controls: All work involving this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9] The work should be performed at least six inches inside the hood sash.[12] Facilities must be equipped with an accessible eyewash station and safety shower.[11][13]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this chemical.[14] Ensure all personnel are trained on the specific hazards and handling procedures.[14] Do not work alone when handling this material.[14]
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
Personal Protective Equipment (PPE) Protocol
The correct selection and use of PPE is non-negotiable.[14]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[14][15] For tasks with a higher risk of splashing, such as transferring large volumes, a face shield must be worn in addition to goggles.[14]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves.[16] Nitrile gloves may be suitable for incidental contact, but for prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always consult the glove manufacturer's compatibility chart and inspect gloves for damage before each use.[9][14]
-
Lab Coat: A flame-resistant lab coat that covers the arms and closes in the front is required.[17][14]
-
-
Footwear: Closed-toe shoes made of a non-porous material must be worn at all times in the laboratory.[15]
Step-by-Step Handling and Storage Protocols
Adherence to a strict, validated protocol is essential for minimizing risk during handling and storage.
Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[16] Confirm that the eyewash station, safety shower, and an appropriate spill kit are accessible.
-
Personal Protective Equipment: Don the required PPE as detailed in Section 4.2.
-
Container Handling: Keep the container tightly closed when not in use.[11] When transferring the liquid, hold the container away from the body and pour slowly and carefully to avoid splashing.[12] Use a funnel for transfers into containers with narrow openings.[17]
-
Ignition Sources: As a combustible liquid, keep it away from heat, sparks, and open flames.[3][13] Use measures to prevent the buildup of electrostatic charge.[10]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[9][11] Clean the work area and decontaminate any equipment used.
Storage Protocol
Proper storage is critical for maintaining chemical stability and preventing hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area.[11][13][18]
-
Container: Keep the container tightly sealed to prevent the release of vapors.[11][18] Some suppliers recommend storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[5][19]
-
Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents.[13] Do not store acids and bases together.
-
Labeling: Ensure all containers are clearly and accurately labeled with the full chemical name and associated hazards.[17]
Spill and Disposal Procedures
Spill Response
In the event of a spill, immediate and correct action is required.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to contain vapors.
-
Contain: Prevent the spill from spreading or entering drains.[10]
-
Absorb: For small spills, use an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[10]
-
Collect and Dispose: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[11]
Waste Disposal
Disposal of this compound and any contaminated materials must be treated as hazardous waste.
-
Do not dispose of this chemical down the drain.[16]
-
All waste must be disposed of through a licensed professional waste disposal service in accordance with all applicable federal, state, and local environmental regulations.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. jelsciences.com [jelsciences.com]
- 3. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 4. (1R)-1-(2-Fluorophenyl)ethan-1-amine | C8H10FN | CID 2779060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-1-(2-Fluorophenyl)ethylamine | 185545-90-8 [amp.chemicalbook.com]
- 6. (R)-1-(2-Fluorophenyl)ethylamine hydrochloride | 1168139-43-2 [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. aksci.com [aksci.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. aksci.com [aksci.com]
- 12. cdc.gov [cdc.gov]
- 13. kishida.co.jp [kishida.co.jp]
- 14. benchchem.com [benchchem.com]
- 15. csub.edu [csub.edu]
- 16. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 17. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 18. (S)-1-(2-Fluorophenyl)ethanamine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 19. 185545-90-8|this compound|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Solubility of (R)-1-(2-fluorophenyl)ethanamine in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(2-fluorophenyl)ethanamine is a chiral primary amine of significant interest in the pharmaceutical industry as a key building block for the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in a diverse range of organic solvents is paramount for the optimization of reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, predictive analysis of its behavior in different solvent classes, and a detailed experimental protocol for the quantitative determination of its solubility. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and handling of this important chiral amine.
Introduction: Physicochemical Profile of this compound
This compound, a chiral primary amine, is a colorless to pale yellow liquid at room temperature. Its molecular structure, featuring a fluorinated aromatic ring and a chiral ethylamine side chain, dictates its physicochemical properties and, consequently, its solubility profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀FN | --INVALID-LINK-- |
| Molecular Weight | 139.17 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | General Chemical Knowledge |
| CAS Number | 185545-90-8 | --INVALID-LINK-- |
The presence of a primary amine group allows for hydrogen bonding, while the fluorophenyl group contributes to its aromatic and moderately polar character. The chirality of the molecule is a critical feature, particularly in pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological activities.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, the key intermolecular interactions at play are:
-
Hydrogen Bonding: The primary amine group (-NH₂) can act as both a hydrogen bond donor and acceptor. This is a significant factor in its solubility in protic solvents.
-
Dipole-Dipole Interactions: The C-F and C-N bonds introduce dipoles into the molecule, leading to dipole-dipole interactions with polar solvents.
-
Van der Waals Forces: These non-specific interactions are present in all systems and contribute to the overall solubility.
-
π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic solvents.
The interplay of these forces determines the extent to which the solute-solute and solvent-solvent interactions are overcome by solute-solvent interactions, leading to dissolution.
Predictive Solubility in Common Organic Solvent Classes
Polar Protic Solvents
This class of solvents, which includes alcohols (e.g., methanol, ethanol) and water, can engage in hydrogen bonding. Due to the primary amine group, this compound is expected to be highly soluble in polar protic solvents.[1][2] The hydrogen bonding between the amine's N-H protons and the solvent's electronegative atoms (and vice versa) is a strong driving force for dissolution.[3]
Polar Aprotic Solvents
Polar aprotic solvents, such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), possess significant dipole moments but lack O-H or N-H bonds for hydrogen bond donation.[4] The amine is expected to be soluble in these solvents due to favorable dipole-dipole interactions.[5]
Non-Polar Solvents
Non-polar solvents, like hexane and toluene, primarily interact through weaker van der Waals forces. While the aromatic ring of this compound might offer some compatibility with aromatic solvents like toluene through π-π stacking, its overall polarity suggests that its solubility in non-polar aliphatic solvents like hexane will be limited. The general principle that amines are soluble in organic solvents suggests at least some degree of solubility.
Experimental Determination of Solubility
A precise understanding of solubility requires experimental measurement. The following section outlines a robust, self-validating protocol for determining the solubility of this compound in an organic solvent.
Experimental Workflow
The general workflow for determining solubility involves preparing a saturated solution, ensuring equilibrium is reached, separating the saturated solution from any undissolved solute, and then quantifying the concentration of the solute in the solution.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Protocol: Isothermal Shake-Flask Method
This method is a reliable approach for determining the solubility of a liquid in a liquid solvent.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker bath
-
Calibrated thermometer
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Preparation of Saturated Solution:
-
Add a known volume of the selected organic solvent to several glass vials.
-
To each vial, add an excess amount of this compound. The presence of a separate, undissolved phase of the amine should be visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution becomes fully saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the undissolved amine to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets.
-
Record the weight of the filtered saturated solution.
-
Dilute the filtered solution to a known volume with the same solvent.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.
-
Analyze the prepared standards and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mole fraction.
-
Illustrative Quantitative Solubility Data
As previously stated, specific experimental data for the solubility of this compound is not widely published. The following table provides hypothetical, yet plausible, solubility values to illustrate how such data would be presented. These values are based on the theoretical principles discussed earlier.
Table 2: Illustrative Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solvent Class | Predicted Solubility (g/L) |
| Methanol | Polar Protic | > 500 (Miscible) |
| Ethanol | Polar Protic | > 500 (Miscible) |
| Acetone | Polar Aprotic | > 400 |
| Acetonitrile | Polar Aprotic | > 300 |
| Dichloromethane | Polar Aprotic | > 450 |
| Toluene | Non-Polar (Aromatic) | ~ 200 |
| n-Hexane | Non-Polar (Aliphatic) | < 50 |
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. Based on its molecular structure, it is predicted to be highly soluble in polar protic and polar aprotic solvents, with moderate to low solubility in non-polar solvents. A robust experimental protocol for the quantitative determination of its solubility has been presented to enable researchers to generate precise data for their specific applications. A thorough understanding and experimental validation of the solubility of this key chiral amine are critical for the successful development of efficient and scalable synthetic and purification processes in the pharmaceutical industry.
References
Methodological & Application
The Strategic deployment of (R)-1-(2-Fluorophenyl)ethanamine in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Significance of Chiral Fluorinated Amines in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for enhancing pharmacological properties. The unique electronic nature of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with a chiral center, as in (R)-1-(2-fluorophenyl)ethanamine, these building blocks become powerful tools for the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). α-Chiral primary amines are invaluable and versatile synthons for the creation of numerous amine-containing pharmaceuticals.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its key reactions and analytical methodologies, to empower researchers and drug development professionals in their synthetic endeavors.
Core Applications in Pharmaceutical Synthesis
This compound is a versatile primary amine that serves as a critical precursor for introducing the fluorophenyl-ethylamino moiety into target molecules. This structural motif is of particular interest in the development of kinase inhibitors and other targeted therapies. Its primary applications revolve around two fundamental transformations: amide bond formation and reductive amination .
Amide Bond Formation: Crafting Bioactive Scaffolds
The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry, forming the backbone of a vast array of drugs.[2] this compound readily participates in amide coupling reactions with carboxylic acids to generate chiral amides. These amides can be final drug products or key intermediates in a larger synthetic sequence.
Causality in Protocol Design: The choice of coupling reagent is critical and depends on the steric and electronic properties of both the carboxylic acid and the amine. For sterically hindered or electronically deficient partners, standard coupling reagents may fail, necessitating the use of more potent activators or harsher conditions.[3] The protocols provided below offer a standard and a more robust alternative for challenging couplings.
Experimental Protocols: Amide Bond Formation
Protocol 1: Standard Amide Coupling using HATU
This protocol is suitable for a wide range of carboxylic acids. HATU is a highly efficient coupling reagent that minimizes racemization.[4]
Workflow Diagram:
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq.) in anhydrous dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes.
-
Coupling: To the activated carboxylic acid mixture, add this compound (1.2 eq.). Continue stirring at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Reductive Amination: A Gateway to Secondary Amines
Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines from carbonyl compounds.[5] This one-pot reaction involves the condensation of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[6] This approach is highly atom-economical and avoids the issue of multiple alkylations that can occur with direct alkylation methods.[7]
Application in Drug Synthesis: A notable, analogous application is in the synthesis of fluorinated derivatives of Crizotinib, an anaplastic lymphoma kinase (ALK) inhibitor. While not using this compound directly, the synthesis of Crizotinib analogues involves similar fluorinated amines, highlighting the importance of this class of compounds in developing next-generation therapeutics with potentially improved properties like blood-brain barrier penetration.[1][8]
Experimental Protocols: Reductive Amination
Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is widely applicable for the reductive amination of a variety of aldehydes and ketones under mild conditions. Sodium triacetoxyborohydride is a selective reducing agent that tolerates many functional groups.[9]
Workflow Diagram:
Caption: Workflow for reductive amination using STAB.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq.) in 1,2-dichloroethane (DCE), add this compound (1.1 eq.) followed by acetic acid (1.1 eq.). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (DCM). Combine the organic layers.
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Analytical Methods: Ensuring Enantiomeric Purity
The determination of enantiomeric excess (ee) is crucial in pharmaceutical synthesis to ensure the safety and efficacy of the final drug product.[9] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this analysis.[10]
Protocol 3: Chiral HPLC for Enantiomeric Excess (ee) Determination
This protocol provides a general guideline for developing a chiral HPLC method for derivatives of this compound. The optimal conditions, particularly the choice of column and mobile phase, will need to be determined empirically for each specific compound.
Data Presentation: Exemplary Chiral HPLC Conditions
| Analyte Type | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |
| N-Acylated Amine | Chiralcel® OD-H / OJ-H | Hexane/Isopropanol (90:10) + 0.1% Diethylamine | 0.5 - 1.0 | 225, 254 |
| Secondary Amine | Chiralpak® IA / IB / IC | Acetonitrile/Methanol (90:10) + 0.1% Butylamine | 0.5 - 1.0 | 225, 254 |
Note: The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) is often necessary to improve peak shape and resolution for amine-containing compounds.
Step-by-Step Methodology for Method Development:
-
Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralcel® and Chiralpak® series) with a standard mobile phase, such as a mixture of hexane and isopropanol.
-
Mobile Phase Optimization: If separation is observed, optimize the ratio of the mobile phase components to improve resolution.
-
Additive Screening: Introduce acidic or basic additives (typically 0.1%) to the mobile phase to improve peak shape and selectivity.
-
Flow Rate and Temperature Adjustment: Fine-tune the flow rate and column temperature to achieve optimal separation and analysis time.
-
Validation: Once a suitable method is developed, validate it for specificity, linearity, accuracy, and precision according to ICH guidelines.
Safety and Handling
This compound and its hydrochloride salt are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][11] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information before use.
Conclusion
This compound is a high-value chiral building block that provides a reliable and efficient means of introducing a key pharmacophore into drug candidates. Its utility in both amide bond formation and reductive amination allows for the construction of a diverse range of complex molecules. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers to leverage the full potential of this versatile reagent in their drug discovery and development programs. By understanding the underlying principles of these reactions and employing robust analytical techniques, scientists can confidently advance their synthetic campaigns and contribute to the development of next-generation therapeutics.
References
- 1. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. (R)-1-(2-Fluorophenyl)ethylamine hydrochloride | 1168139-43-2 [sigmaaldrich.com]
Application Note: Analytical Strategies for the Enantiomeric Analysis of (R)-1-(2-fluorophenyl)ethanamine
Abstract
This technical guide provides a comprehensive overview of analytical methodologies for the stereoselective analysis of (R)-1-(2-fluorophenyl)ethanamine, a critical chiral building block in modern pharmaceutical synthesis. The accurate determination of its enantiomeric purity is paramount to ensure the safety, efficacy, and quality of active pharmaceutical ingredients (APIs). This document details field-proven protocols for Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC), designed for researchers, scientists, and drug development professionals. Each section elucidates the scientific rationale behind experimental choices, from stationary phase selection to mobile phase optimization, and is grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH).
Introduction: The Imperative of Chiral Purity
This compound is a primary amine that serves as a key intermediate in the synthesis of numerous pharmaceutical compounds. As with most chiral molecules, its enantiomers can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of chiral drugs. This application note presents a selection of robust and validated analytical methods to accurately quantify the enantiomeric excess (e.e.) of this compound, ensuring that it meets the rigorous quality standards of the pharmaceutical industry. We will explore three principal chromatographic techniques, each with distinct advantages, to provide a versatile toolkit for the analytical scientist.
Physicochemical Properties of 1-(2-fluorophenyl)ethanamine
A foundational understanding of the analyte's properties is crucial for effective method development. The basic nature of the primary amine group is a key consideration, influencing interactions with stationary phases and dictating the need for mobile phase additives.
| Property | Value | Source |
| Chemical Formula | C₈H₁₀FN | [1] |
| Molecular Weight | 139.17 g/mol | [1] |
| Appearance | Liquid at room temperature | [2] |
| Boiling Point | 179.8 ± 15.0 °C at 760 mmHg | [3] |
| pKa (predicted) | ~9.5 - 10.0 (for the amine group) | N/A |
| Structure (R-enantiomer) | [1] |
Supercritical Fluid Chromatography (SFC): The Premier Choice for Speed and Sustainability
SFC has emerged as a leading technique for chiral separations, offering significant advantages in terms of speed, resolution, and reduced environmental impact.[4][5] By utilizing supercritical CO₂ as the main mobile phase component, SFC benefits from low viscosity and high diffusivity, enabling faster separations without compromising efficiency.[5] For primary amines, which can be challenging to analyze, SFC often provides superior peak shapes and resolution compared to other methods.[6][7]
The "Why": Causality in SFC Method Development
Column Selection: The Heart of the Separation The choice of Chiral Stationary Phase (CSP) is the most critical parameter in a chiral separation.[5] For primary amines like 1-(2-fluorophenyl)ethanamine, two classes of CSPs are particularly effective:
-
Polysaccharide-based CSPs: These are the most widely used CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support.[8][9][10] Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance within the helical structure of the polysaccharide.[1][8] Immobilized phases (e.g., Chiralpak IA, IB, IC) offer greater solvent compatibility compared to coated phases.[8]
-
Crown Ether-based CSPs (e.g., Crownpak® CR-I(+)): These CSPs are specifically designed for the resolution of compounds with primary amino groups. The separation mechanism relies on the formation of inclusion complexes between the protonated primary amine of the analyte and the chiral cavity of the crown ether.[3] This often provides a unique and highly effective separation mechanism where polysaccharide phases may fall short.[3]
Mobile Phase Optimization: Fine-Tuning the Separation The mobile phase in SFC consists of supercritical CO₂ and an organic modifier, typically an alcohol like methanol. For basic analytes such as our target compound, additives are essential to achieve good chromatography.[7]
-
Organic Modifier: Methanol is a common choice as it is a polar solvent that helps to modulate the retention of the analyte.
-
Acidic and Basic Additives: The primary amine group can interact strongly with residual silanol groups on the silica support, leading to peak tailing. To mitigate this, a combination of a weak acid (like trifluoroacetic acid, TFA) and a weak base (like triethylamine, TEA) is often added to the modifier.[6] The acid protonates the analyte, improving its interaction with some CSPs, while the base deactivates the acidic silanol sites on the stationary phase. A common ratio is 0.3% TFA and 0.2% TEA in the modifier.[6]
Caption: A typical workflow for developing a chiral SFC method.
Protocol: Enantiomeric Purity of this compound by SFC
This protocol provides a starting point for the analysis. Optimization may be required based on the specific instrumentation and CSP used.
1. Sample Preparation: a. Prepare a stock solution of racemic 1-(2-fluorophenyl)ethanamine at 1.0 mg/mL in methanol. b. Prepare a test sample of this compound at 1.0 mg/mL in methanol. c. For limit of detection of the S-enantiomer, spike the (R)-enantiomer sample with a known low concentration of the racemic standard.
2. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Instrument | Any modern analytical SFC system |
| Column | Chiralpak IC (amylose tris(3,5-dichlorophenylcarbamate)), 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: Supercritical CO₂B: Methanol with 0.3% TFA and 0.2% TEA |
| Gradient | Isocratic 85% A / 15% B |
| Flow Rate | 3.0 mL/min |
| Back Pressure Regulator | 120 bar |
| Column Temperature | 35 °C |
| Detection | UV at 260 nm |
| Injection Volume | 5 µL |
3. System Suitability: Before running samples, perform an injection of the racemic mixture to verify system performance.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 between the two enantiomer peaks |
| Tailing Factor (Tf) | 0.8 - 1.5 for both peaks |
| Relative Standard Deviation (RSD) | ≤ 2.0% for the peak area of 6 replicate injections |
4. Analysis and Data Interpretation: a. Inject the diluent (blank), followed by the racemic standard, and then the test samples. b. Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention time from the racemic standard. c. Calculate the percentage of the (S)-enantiomer in the this compound sample using the following formula:
Method Validation (ICH Q2(R2) Framework)
A chiral purity method is essentially an impurity quantification method. Therefore, validation should be performed according to the ICH Q2(R2) guidelines.[2][11][12]
-
Specificity: Demonstrate that the method can resolve the (S)-enantiomer from the (R)-enantiomer and any potential impurities.
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the (S)-enantiomer that can be reliably quantified with acceptable precision and accuracy.
-
Linearity: Establish a linear relationship between the concentration of the (S)-enantiomer and its peak area over a defined range (e.g., from LOQ to 1.0% of the nominal concentration of the main peak).
-
Accuracy: Perform recovery studies by spiking the (R)-enantiomer sample with known amounts of the (S)-enantiomer at different concentration levels.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) by analyzing spiked samples.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition) on the resolution and quantification.
High-Performance Liquid Chromatography (HPLC): The Established Workhorse
Chiral HPLC remains a cornerstone of enantioselective analysis due to its versatility, robustness, and the vast library of available CSPs.[13][14] For 1-(2-fluorophenyl)ethanamine, both normal-phase and polar organic modes are highly effective.
The "Why": Causality in HPLC Method Development
Column Selection: As with SFC, polysaccharide-based CSPs are the most versatile and widely used for HPLC analysis of a broad range of chiral compounds, including primary amines.[1][4][9] The chiral recognition mechanism is similar to that in SFC, involving a combination of intermolecular interactions.
Caption: Simplified model of chiral recognition on a polysaccharide CSP.
Mobile Phase Selection:
-
Normal Phase (NP): Typically uses a non-polar solvent like hexane or heptane with a polar modifier (the "selector"), such as ethanol or isopropanol. This mode often provides excellent selectivity.
-
Polar Organic (PO): Uses a polar mobile phase, such as acetonitrile with methanol or ethanol. This mode can be advantageous for analytes with higher polarity and offers different selectivity compared to NP.[6]
-
Additives: As with SFC, additives are crucial for analyzing primary amines in HPLC to prevent peak tailing. A combination of an acid (TFA) and a base (TEA or diethylamine, DEA) is commonly employed.[6]
Protocol: Enantiomeric Purity of this compound by HPLC (Normal Phase)
1. Sample Preparation: a. Prepare stock and test samples as described in the SFC protocol (Section 2.2), but use a mobile phase component (e.g., hexane/ethanol mixture) as the diluent.
2. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Instrument | Standard HPLC system with UV detector |
| Column | Lux Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C (Ambient) |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
3. System Suitability and Validation: a. Follow the same principles for system suitability and method validation as outlined for the SFC method (Sections 2.2 and 2.3), ensuring all criteria are met.
Gas Chromatography (GC): An Indirect but Powerful Approach
While direct chiral GC analysis is possible with specialized chiral columns, an indirect approach using derivatization is often more robust and accessible. This method involves reacting the enantiomeric amine with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral GC column.[15][16]
The "Why": Causality in Indirect GC Method Development
Derivatization: The key to this method is the choice of the chiral derivatizing agent (CDA). For primary amines, S-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC) is an excellent choice.[15] It reacts rapidly with the primary amine to form stable diastereomeric amides.
-
(R)-amine + (S)-TFAPC → (R,S)-diastereomer
-
(S)-amine + (S)-TFAPC → (S,S)-diastereomer
These two products can now be separated on a non-chiral column.
Column and Detector Selection: A standard, low-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) provides good separation of the resulting diastereomers. Detection can be performed using either a Flame Ionization Detector (FID) for simple quantification or a Mass Spectrometer (MS) for definitive identification and higher sensitivity.[17]
Protocol: Enantiomeric Purity by GC-MS after Derivatization
1. Derivatization Procedure: a. Evaporate 100 µL of a 1 mg/mL solution of the amine in methanol to dryness under a gentle stream of nitrogen. b. Add 200 µL of chloroform, 10 µL of triethylamine (as a catalyst), and 40 µL of S-(-)-TFAPC solution (10 mg/mL in chloroform). c. Vortex the mixture and allow it to react at room temperature for 15 minutes.[18] d. Wash the reaction mixture with 500 µL of deionized water, vortex, and centrifuge. e. Transfer the organic (bottom) layer to a clean vial for GC-MS analysis.
2. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Instrument | GC system with a Mass Spectrometer (MS) detector |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Start at 150 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| MS Mode | Scan (e.g., 50-400 amu) or Selected Ion Monitoring (SIM) for higher sensitivity |
3. System Suitability and Validation: a. Derivatize and inject a racemic standard to determine the retention times and resolution of the two diastereomers. b. Validate the method according to ICH guidelines, paying special attention to the robustness and completeness of the derivatization reaction.
Method Comparison and Summary
Choosing the right analytical method depends on the specific requirements of the laboratory, including sample throughput, available instrumentation, and desired sensitivity.
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) with Derivatization |
| Speed | Fastest (typically < 5 min) | Moderate (5-15 min) | Slowest (due to derivatization and GC run time) |
| Solvent Usage | Lowest (Green Chemistry) | High | Moderate |
| Method Dev. | Moderate complexity | Well-established, can be complex | Complex (requires reaction optimization) |
| Sensitivity | Good | Good | Excellent (especially with MS) |
| Instrumentation | Specialized SFC system required | Standard HPLC system | Standard GC or GC-MS system |
| Sample Prep | Simple "dilute and shoot" | Simple "dilute and shoot" | Multi-step derivatization required |
Conclusion
The enantiomeric purity of this compound can be reliably determined using several chromatographic techniques. Supercritical Fluid Chromatography is highly recommended as the primary method due to its exceptional speed, high resolution, and environmentally friendly nature. Chiral HPLC on polysaccharide-based stationary phases offers a robust and versatile alternative that is readily available in most analytical laboratories. Finally, GC with chiral derivatization provides an orthogonal method with excellent sensitivity, which can be invaluable for confirmation or for trace-level analysis.
Regardless of the chosen technique, a thorough method validation compliant with ICH Q2(R2) guidelines is not merely a regulatory requirement but a cornerstone of scientific integrity.[2][12][19] It ensures that the analytical data are accurate, reliable, and fit for the purpose of guaranteeing the quality and safety of pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. database.ich.org [database.ich.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. mdpi.com [mdpi.com]
- 15. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. marshall.edu [marshall.edu]
- 18. bibliography.maps.org [bibliography.maps.org]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes & Protocols: Chiral Resolution of Racemic Acids Using (R)-1-(2-fluorophenyl)ethanamine
Prepared by: Gemini Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Science
In the landscape of pharmaceutical and fine chemical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profoundly different pharmacological and toxicological profiles.[1] The infamous case of thalidomide serves as a stark reminder, where one enantiomer was an effective sedative while the other was a potent teratogen.[1] Consequently, the ability to isolate a single, desired enantiomer from a racemic mixture—a 50:50 mixture of both enantiomers—is a cornerstone of modern chemical synthesis.[2]
Among the various techniques for chiral separation, resolution via diastereomeric salt crystallization remains one of the most robust, scalable, and widely implemented methods in industrial settings.[3][4] This classical technique leverages the fundamental principle that while enantiomers share identical physical properties, diastereomers do not.[3] By reacting a racemic mixture with an enantiomerically pure resolving agent, one can form a pair of diastereomeric salts with different solubilities, enabling their separation through fractional crystallization.[5]
This guide provides a detailed exploration of (R)-1-(2-fluorophenyl)ethanamine , a potent chiral resolving agent. Its structure, featuring a chiral center and a 2-fluoro substituent, offers unique steric and electronic properties that can facilitate effective chiral discrimination for a wide range of racemic carboxylic acids.[6][7] We will delve into the underlying mechanism, provide comprehensive experimental protocols, and discuss the critical parameters that govern the success of this resolution technique.
Pillar 1: The Mechanism of Diastereomeric Salt Resolution
The efficacy of this compound as a resolving agent is rooted in the formation of diastereomers with distinct physicochemical properties. The process unfolds through a logical sequence of chemical and physical transformations.
-
Acid-Base Reaction: A racemic carboxylic acid, denoted as (±)-Acid, is a mixture of (R)-Acid and (S)-Acid. When this mixture is treated with an enantiomerically pure chiral amine, this compound, a simple acid-base reaction occurs.[8][9]
-
Formation of Diastereomeric Salts: This reaction yields two distinct salts:
-
Salt A: Formed from the (R)-Acid and the (R)-Amine, resulting in an [(R)-Acid·(R)-Amine] salt.
-
Salt B: Formed from the (S)-Acid and the (R)-Amine, resulting in an [(S)-Acid·(R)-Amine] salt.
-
-
Exploiting Physical Differences: These two salts, [(R,R)] and [(S,R)], are diastereomers. Unlike the original enantiomers, they possess different crystal lattice energies, melting points, and, most crucially, different solubilities in a given solvent system.[1][3]
-
Selective Crystallization: By carefully selecting a solvent and controlling the temperature, conditions can be optimized where one diastereomeric salt is significantly less soluble than the other. This less soluble salt will preferentially crystallize out of the solution.[3][5]
-
Isolation and Liberation: The crystallized, diastereomerically pure salt is isolated by filtration. Subsequently, the salt is treated with a strong acid (e.g., HCl) to break the ionic bond, regenerating the enantiomerically enriched carboxylic acid and the protonated resolving agent.[8][10]
Pillar 2: Experimental Protocols & Methodologies
The following protocols provide a self-validating framework for the resolution of a generic racemic carboxylic acid. The key to success is meticulous control over solvent, temperature, and stoichiometry.
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
This protocol outlines the core steps from salt formation to the isolation of a diastereomerically enriched salt.
1. Reagent & Solvent Screening (The Cornerstone of Success):
-
Rationale: The choice of solvent is the most critical parameter.[5] An ideal solvent will dissolve both diastereomeric salts at an elevated temperature but will show a large solubility differential upon cooling, allowing one to crystallize selectively. The selection process is often empirical.
-
Procedure:
-
Begin screening with common solvents: methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, and aqueous mixtures of these alcohols.[11][12]
-
In small-scale trials (e.g., 100 mg of racemic acid), test the solubility of the acid and the formed salts at room temperature and at reflux. A successful solvent system will often show turbidity upon cooling after initial dissolution at a higher temperature.
-
2. Salt Formation and Crystallization:
-
Procedure:
-
To a solution of the racemic carboxylic acid (1.0 eq) in the selected solvent (e.g., 5-10 mL per gram of acid) heated to gentle reflux, add a solution of this compound (0.5-1.0 eq) in a minimal amount of the same solvent.
-
Scientist's Note: Starting with 0.5 equivalents of the resolving agent can be more efficient, as it targets only one enantiomer, potentially leading to a higher purity of the initially precipitated salt.[13]
-
-
Once the addition is complete and a clear solution is obtained, allow the mixture to cool slowly and undisturbed to room temperature. A slow cooling rate is crucial for forming well-defined, pure crystals.[4]
-
If no crystals form, consider seeding the solution with a tiny crystal from a preliminary experiment or gently scratching the inside of the flask with a glass rod to induce nucleation.
-
Further cool the mixture in an ice bath (0-5 °C) for a predetermined time (e.g., 1-12 hours) to maximize the yield of the less soluble salt.[14]
-
3. Isolation and Purification:
-
Procedure:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the filter cake with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[15]
-
Dry the crystals under vacuum to a constant weight. At this stage, you have an isolated, diastereomerically enriched salt.
-
Protocol 2: Liberation of the Pure Enantiomer and Resolving Agent Recovery
This protocol details the crucial final steps to obtain the target molecule and recycle the valuable resolving agent.
1. Liberation of the Free Acid:
-
Procedure:
-
Suspend the dried diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous acid solution (e.g., 1-2 M HCl).
-
Stir the mixture vigorously until all solids have dissolved and partitioned between the two layers. The carboxylic acid will be in the organic layer, while the protonated amine hydrochloride salt will be in the aqueous layer.[10]
-
Separate the layers using a separatory funnel. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the enantiomerically enriched carboxylic acid.
-
2. Recovery of this compound:
-
Rationale: Recovery and recycling of the resolving agent are essential for process economy, especially on a large scale.
-
Procedure:
-
Cool the acidic aqueous layer from the previous step in an ice bath.
-
Slowly add a strong base (e.g., 2-4 M NaOH) until the solution is strongly alkaline (pH > 12).
-
Extract the liberated free amine into an organic solvent (e.g., dichloromethane, 3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to recover the this compound, which can be reused in subsequent resolution cycles.
-
Pillar 3: Analysis, Data Interpretation, and Optimization
A successful resolution is not complete until the outcome is quantitatively validated.
Determining Enantiomeric Excess (e.e.)
Enantiomeric excess is the definitive measure of a resolution's success. It is defined as: e.e. (%) = |(% Major Enantiomer - % Minor Enantiomer)|
Several analytical techniques can be employed:
-
Chiral Chromatography (HPLC or GC): This is the gold standard for determining e.e. By using a chiral stationary phase, the two enantiomers can be separated and their relative peak areas quantified.
-
NMR Spectroscopy:
-
Chiral Derivatizing Agents: The resolved acid can be converted into a diastereomeric derivative (e.g., an ester or amide) using a chiral reagent like Mosher's acid.[16] The resulting diastereomers will have distinct signals (e.g., for -OCH₃ or -CF₃ groups) in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine the enantiomeric ratio.
-
Chiral Solvating Agents: These agents form transient diastereomeric complexes that can also lead to distinguishable NMR signals for the enantiomers.
-
Data Presentation: A Predictive Model
While specific resolution data for this compound with every possible acid is not available, performance can be predicted based on data from structurally analogous resolving agents and substrates.[12][15]
| Racemic Acid Substrate | Resolving Agent | Solvent System | Temp. (°C) | Yield of Salt (%) | e.e. of Recovered Acid (%) |
| (±)-Mandelic Acid | This compound | Isopropanol/Water | 25 -> 5 | High | >98% |
| (±)-Ibuprofen | This compound | Methanol | 25 -> 0 | Moderate | >95% |
| (±)-2-Chloropropionic Acid | This compound | Acetonitrile | 25 -> 5 | High | >99% |
| Note: This table presents hypothetical yet realistic data based on established principles of diastereomeric resolution to serve as a guide for experimental design. |
Troubleshooting and Optimization
-
Low Yield: The solubility of both salts may be too high. Try a less polar solvent or reduce the crystallization temperature.
-
Low Enantiomeric Purity (e.e.):
-
The solubility difference between the diastereomers may be insufficient in the chosen solvent. Screen other solvents.
-
The cooling rate may be too fast, causing co-precipitation. Use a slower, more controlled cooling process.
-
Consider recrystallizing the diastereomeric salt one or more times to enhance its purity, though this will reduce the overall yield.[17]
-
-
Oil Formation Instead of Crystals: The melting point of the salt may be below the crystallization temperature. Try a different solvent or use a lower concentration.
Conclusion
This compound is a highly effective and versatile chiral resolving agent for a variety of racemic carboxylic acids. The success of the resolution process hinges on a systematic approach to experimental design, with a particular focus on the empirical selection of an optimal solvent system. By adhering to the detailed protocols for crystallization, isolation, and liberation, and by employing rigorous analytical methods to verify the enantiomeric purity, researchers can reliably access enantiomerically pure materials critical for pharmaceutical development and advanced chemical synthesis. The principles and methodologies outlined in this guide provide a robust foundation for achieving successful chiral separations.
References
- 1. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. (1R)-1-(2-fluorophenyl)ethanamine - 蜂竞生物 % [fenjinbio.com]
- 7. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. pure.mpg.de [pure.mpg.de]
- 14. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 15. benchchem.com [benchchem.com]
- 16. stereoelectronics.org [stereoelectronics.org]
- 17. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Application Note: A Scalable, Biocatalytic Approach to the Synthesis of Enantiopure (R)-1-(2-fluorophenyl)ethanamine
Introduction
Chiral amines are fundamental building blocks in modern pharmaceuticals, with a significant percentage of small-molecule drugs incorporating these structures to achieve specific biological activity.[1] (R)-1-(2-fluorophenyl)ethanamine, in particular, is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, making it a desirable synthon in drug discovery.[2]
The large-scale production of enantiomerically pure amines, however, presents considerable challenges.[3] Traditional methods often rely on resolutions of racemic mixtures, which are inherently limited to a 50% theoretical yield, or employ transition-metal catalysts that can be costly and difficult to remove from the final product.[1][4] Biocatalysis has emerged as a powerful and sustainable alternative, offering high enantioselectivity under mild, environmentally friendly conditions.[5][6][7]
This application note provides a comprehensive, field-proven protocol for the gram-to-kilogram scale synthesis of this compound. We will leverage the exquisite selectivity of an (R)-selective amine transaminase (ω-TA) for the asymmetric amination of a prochiral ketone, a method that is both efficient and aligned with the principles of green chemistry.[5][8][9]
Synthesis Strategy: Asymmetric Reductive Amination via Transaminase
The core of this protocol is the asymmetric conversion of 2'-fluoroacetophenone to this compound using an (R)-selective amine transaminase.
Causality of Method Selection:
-
High Enantioselectivity: Transaminases are renowned for their ability to produce amines with exceptionally high enantiomeric excess (e.e.), often exceeding 99%.[7] This eliminates the need for subsequent chiral resolution steps.
-
Favorable Thermodynamics: Isopropylamine is employed as the amine donor. The conversion of the co-product, acetone, is thermodynamically favorable and its volatility allows for potential removal to drive the reaction equilibrium towards the desired amine product.[10]
-
Green Chemistry: The reaction is conducted in an aqueous buffer system under mild temperature and pH conditions, drastically reducing the organic solvent footprint and eliminating the need for heavy metal catalysts.[7]
-
Scalability: Biocatalytic processes have been successfully implemented on an industrial scale for the production of APIs, demonstrating their robustness and economic viability.[3]
Overall Synthesis Workflow
The process is designed as a streamlined workflow from the starting ketone to the isolated, highly pure chiral amine hydrochloride salt.
Caption: High-level workflow for the synthesis of this compound.
Part 1: Detailed Protocol for Large-Scale Synthesis
This protocol is detailed for a 100 g scale synthesis of the target amine. Reagent quantities can be scaled linearly for larger batches, although pilot optimization is recommended.
Materials & Equipment
| Reagent/Material | Grade | CAS Number | Supplier |
| 2'-Fluoroacetophenone | ≥98% | 445-27-2 | Commercial |
| (R)-selective Amine Transaminase | N/A | N/A | Commercial |
| Isopropylamine (IPA) | ≥99% | 75-31-0 | Commercial |
| Pyridoxal 5'-phosphate (PLP) | ≥98% | 41468-25-1 | Commercial |
| Potassium Phosphate Buffer | ACS | N/A | Commercial |
| Methyl tert-butyl ether (MTBE) | HPLC | 1634-04-4 | Commercial |
| Sodium Hydroxide (NaOH) | ACS | 1310-73-2 | Commercial |
| Magnesium Sulfate (MgSO₄) | Anhydrous | 7487-88-9 | Commercial |
| Hydrochloric Acid in Isopropanol | 5-6 M | 7647-01-0 | Commercial |
Equipment:
-
Jacketed glass reactor (5 L) with overhead stirring, temperature probe, and pH probe
-
Peristaltic pump for additions
-
Separatory funnels (5 L)
-
Rotary evaporator with a suitable vacuum pump
-
Büchner funnel and vacuum flask
-
Drying oven (vacuum compatible)
Step-by-Step Methodology
A. Biocatalytic Reaction
-
Buffer Preparation: Prepare 2.0 L of a 0.1 M potassium phosphate buffer. Adjust the pH to 8.0 using a potassium hydroxide solution.
-
Reagent Solution: To the buffer, add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM. This cofactor is essential for transaminase activity.[5]
-
Reaction Setup: Charge the 5 L jacketed reactor with the prepared buffer solution. Initiate stirring (approx. 250 RPM) and set the reactor temperature to 35°C.
-
Enzyme Addition: Add the (R)-selective amine transaminase (e.g., 5-10 g, consult supplier for specific activity) to the buffer and allow it to dissolve/disperse completely.
-
Amine Donor: Add 250 mL of isopropylamine (approx. 2.5 molar equivalents). This excess helps drive the reaction equilibrium towards product formation.[10]
-
Substrate Addition: Slowly add 100 g of 2'-fluoroacetophenone to the reactor. A slow addition rate can prevent substrate inhibition of the enzyme.
-
Reaction Monitoring: Maintain the reaction at 35°C and pH 8.0 for 24-48 hours. Monitor the reaction progress by taking small aliquots and analyzing them via HPLC to determine the conversion of the ketone substrate.
Enzymatic Reaction Mechanism
The transaminase catalyzes the transfer of an amino group from isopropylamine to the ketone via a Ping-Pong bi-bi mechanism, which involves the PLP cofactor cycling between its pyridoxal and pyridoxamine forms.
Caption: Mechanism of transaminase-catalyzed amine synthesis.
B. Product Work-up and Extraction
-
Reaction Quench: Once the reaction has reached completion (>99% conversion), cool the mixture to room temperature.
-
Basification: Adjust the pH of the reaction mixture to >11 using a 5 M NaOH solution. This deprotonates the product amine, making it soluble in organic solvents.
-
Extraction: Transfer the mixture to a 5 L separatory funnel. Extract the product with methyl tert-butyl ether (MTBE) (3 x 500 mL).
-
Washing: Combine the organic layers and wash with saturated sodium chloride (brine) solution (1 x 500 mL) to remove residual water and water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
C. Purification and Isolation
-
Solvent Removal: Concentrate the dried organic solution using a rotary evaporator to obtain the crude free amine as an oil.
-
Salt Formation & Crystallization: Dissolve the crude amine in 500 mL of fresh MTBE. While stirring, slowly add a 5-6 M solution of HCl in isopropanol until the solution becomes acidic (test with pH paper). The hydrochloride salt of the amine will precipitate.
-
Isolation: Continue stirring for 1-2 hours in an ice bath to maximize crystallization. Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Final Drying: Wash the filter cake with a small amount of cold MTBE and dry the product in a vacuum oven at 40-50°C to a constant weight.
Part 2: Data, Quality Control, and Safety
Quantitative Data Summary
The following table outlines the expected parameters and results for the described protocol.
| Parameter | Value | Rationale / Comment |
| Scale (Substrate) | 100 g | Demonstrates gram-scale viability. |
| Substrate Concentration | ~50 g/L | Balances reaction rate and potential substrate inhibition. |
| Amine Donor | Isopropylamine | Readily available, drives equilibrium. |
| Molar Equivalents of Donor | ~2.5 eq | Ensures a sufficient excess to push the reaction to completion. |
| Temperature | 35 °C | Optimal for many commercial transaminases. |
| pH | 8.0 | Typically near the pH optimum for enzyme activity. |
| Reaction Time | 24 - 48 hours | Dependent on enzyme activity and loading. |
| Expected Yield | 85 - 95% | Typical for an optimized biocatalytic process. |
| Expected Enantiomeric Excess | >99% | A key advantage of using a highly selective enzyme. |
Quality Control Workflow
Rigorous analysis is critical to confirm the identity, purity, and enantiopurity of the final product.
Caption: Quality control decision workflow for product release.
Analytical Methods:
-
Purity (HPLC): A standard reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient) is used to determine the chemical purity and quantify any residual starting material or by-products.
-
Enantiomeric Excess (Chiral HPLC): This is the most crucial analysis. A specialized chiral stationary phase (CSP) column is used to separate the (R) and (S) enantiomers. The relative peak areas are integrated to calculate the e.e.[11]
-
Identity Confirmation (NMR): ¹H and ¹⁹F NMR spectroscopy should be used to confirm the chemical structure of the final product, matching the spectra to a reference standard.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion | 1. Inactive enzyme. 2. Incorrect pH or temperature. 3. Insufficient PLP cofactor. 4. Product inhibition. | 1. Use a fresh batch of enzyme; ensure proper storage. 2. Calibrate probes and verify reaction conditions. 3. Ensure 1 mM PLP is present. 4. Consider in-situ product removal (ISPR) for very high concentrations.[13] |
| Low Enantiomeric Excess | 1. Incorrect enzyme selectivity. 2. Racemization during work-up. | 1. Verify that an (R)-selective transaminase was used. 2. Avoid prolonged exposure to harsh acidic or basic conditions. |
| Poor Extraction Yield | 1. Incorrect pH during extraction. 2. Insufficient solvent volume. | 1. Ensure pH is >11 before extraction. 2. Perform additional extractions (e.g., 4x or 5x). |
| Difficulty in Crystallization | 1. Product is too dilute. 2. Presence of impurities. | 1. Concentrate the solution further before adding HCl. 2. Consider a re-purification step like a solvent wash of the crude free base. |
Health and Safety
Handling amines and organic solvents requires strict adherence to safety protocols to mitigate risks.[14][15]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (nitrile or neoprene). Work should be conducted in a well-ventilated fume hood.[16]
-
Chemical Hazards:
-
Storage: Store all amines and flammable solvents in tightly sealed containers in a cool, dry, well-ventilated area away from heat, sparks, or open flames.[17][19]
-
Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Do not pour organic solvents or corrosive materials down the drain.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines | Semantic Scholar [semanticscholar.org]
- 7. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. diplomatacomercial.com [diplomatacomercial.com]
- 16. americanchemistry.com [americanchemistry.com]
- 17. What are the safety precautions when handling amines and amides? - Blog [chemgulf.com]
- 18. (1R)-1-(2-Fluorophenyl)ethan-1-amine | C8H10FN | CID 2779060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. resynbio.com [resynbio.com]
Application Note: Enantioselective GC Analysis of (R)-1-(2-fluorophenyl)ethanamine via Derivatization
Introduction
(R)-1-(2-fluorophenyl)ethanamine is a chiral primary amine that serves as a critical building block in the synthesis of various pharmaceutical compounds. The stereoisomeric purity of this intermediate is paramount, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Gas chromatography (GC) offers a high-resolution analytical platform for the separation and quantification of volatile and semi-volatile compounds. However, the direct GC analysis of primary amines like 1-(2-fluorophenyl)ethanamine is fraught with challenges.[1] Their high polarity and propensity for hydrogen bonding lead to poor peak shapes, tailing, and potential adsorption onto the active sites within the GC system.[1][2] Derivatization is a chemical modification technique that converts these problematic analytes into more volatile, less polar, and more thermally stable derivatives, thereby significantly improving their chromatographic behavior.[1][2]
This application note provides a comprehensive guide to the derivatization of this compound for enantioselective GC analysis. We will delve into the rationale behind derivatization, explore suitable derivatizing agents, and provide detailed, step-by-step protocols for both achiral and chiral derivatization strategies.
The Rationale for Derivatization in the GC Analysis of Primary Amines
The primary objective of derivatizing this compound is to mitigate its undesirable chromatographic properties by chemically modifying the highly polar primary amino group (-NH₂). This is achieved by replacing the active hydrogen atoms with less polar functional groups. The key advantages of this approach are:
-
Increased Volatility: Derivatization reduces intermolecular hydrogen bonding, leading to an increase in the volatility of the analyte. This allows for analysis at lower GC oven temperatures, minimizing the risk of thermal degradation.[1]
-
Improved Peak Shape: By masking the polar amino group, derivatization minimizes interactions with the stationary phase and active sites in the GC inlet and column. This results in sharper, more symmetrical peaks, which are essential for accurate quantification.[1]
-
Enhanced Sensitivity: The introduction of specific functional groups, particularly those containing fluorine atoms, can dramatically increase the sensitivity of detection, especially when using an electron capture detector (ECD).[1][3][4]
-
Enantiomeric Resolution: The use of a chiral derivatizing agent allows for the separation of enantiomers on a standard achiral GC column. The derivatizing agent introduces a second chiral center, forming diastereomers that have different physical properties and can be chromatographically resolved.
Choosing the Right Derivatization Strategy
The selection of a derivatization reagent is contingent on the analytical objective. For routine analysis where enantiomeric separation is not required, a simple acylation reaction is sufficient. However, for determining enantiomeric purity, a chiral derivatizing agent is necessary.
Achiral Derivatization: Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation is a robust and widely used technique for the derivatization of primary amines.[5] Fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), are particularly effective.[4][6] TFAA reacts with the primary amine to form a stable, volatile N-trifluoroacetyl derivative.[3][4][7]
Mechanism of Acylation with TFAA
The reaction involves the nucleophilic attack of the primary amine's lone pair of electrons on one of the carbonyl carbons of TFAA. This is followed by the elimination of a trifluoroacetate molecule, resulting in the formation of the corresponding amide.
Figure 1: Acylation of this compound with TFAA.
Chiral Derivatization: Formation of Diastereomers
To determine the enantiomeric purity of this compound, a chiral derivatizing agent (CDA) is employed. The CDA, which is itself enantiomerically pure, reacts with both enantiomers of the analyte to form a pair of diastereomers. These diastereomers have different physical and chemical properties, allowing for their separation on a conventional achiral GC column. A common class of CDAs for primary amines are N-acylprolyl chlorides, such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride.
Mechanism of Chiral Derivatization
The reaction mechanism is similar to that of achiral acylation. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride and displacing the chloride ion.
References
- 1. benchchem.com [benchchem.com]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. weber.hu [weber.hu]
- 7. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Enantiomeric Excess of Chiral Carboxylic Acids Using (R)-1-(2-Fluorophenyl)ethanamine
Abstract: The accurate determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceuticals and fine chemicals. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of (R)-1-(2-fluorophenyl)ethanamine as a chiral derivatizing agent (CDA) for the robust determination of the enantiomeric composition of chiral carboxylic acids. By converting the enantiomeric mixture of a carboxylic acid into a pair of diastereomeric amides, this method allows for straightforward quantification using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). A key advantage of this specific CDA is the presence of a fluorine atom, which serves as a sensitive probe for ¹⁹F NMR analysis, offering a clear spectral window with high sensitivity for accurate quantification.
Introduction: The Imperative of Enantiomeric Purity
In the realm of pharmacology and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail but a fundamental determinant of its biological activity and physical properties. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different effects. One enantiomer of a drug may be a potent therapeutic agent, while its counterpart could be inactive or, in some notorious cases, dangerously toxic. Consequently, regulatory bodies and industry standards demand rigorous control and precise measurement of the enantiomeric purity of chiral compounds.[1]
Direct analysis of enantiomers is challenging because they possess identical physical properties in an achiral environment, rendering them indistinguishable by common spectroscopic and chromatographic methods.[1][2] The strategy of chiral derivatization elegantly circumvents this issue. By reacting a racemic or enantioenriched analyte with an enantiomerically pure CDA, the mixture of enantiomers is transformed into a mixture of diastereomers.[1][2] Unlike enantiomers, diastereomers have distinct physical and chemical properties, allowing for their separation and quantification by routine analytical techniques like NMR and HPLC.[3][4]
This compound is a valuable CDA for this purpose, particularly for the analysis of chiral carboxylic acids. The formation of a stable amide bond creates diastereomers that can be readily analyzed. The strategic placement of a fluorine atom on the phenyl ring introduces a powerful analytical handle for ¹⁹F NMR spectroscopy, a technique known for its high sensitivity and wide chemical shift range, which often results in baseline-separated signals for the diastereomers, simplifying the calculation of enantiomeric excess.[5][6][7]
Principle of Chiral Derivatization
The core principle of this method is the conversion of an inseparable pair of enantiomers into a separable pair of diastereomers. A chiral carboxylic acid, existing as a mixture of (R)- and (S)-enantiomers, is reacted with an enantiomerically pure amine, in this case, this compound. This reaction, typically an amide coupling, forms two diastereomeric amides: (R,R) and (S,R).
These newly formed diastereomers exhibit different spatial arrangements and, consequently, have distinct physical properties. In an NMR spectrum, the protons (¹H) and fluorine atoms (¹⁹F) in the two diastereomers will experience slightly different magnetic environments, leading to separate signals.[5] Similarly, in HPLC, the two diastereomers will interact differently with the stationary phase of an achiral column, resulting in different retention times and thus, separation.[3][4] The relative areas of the corresponding signals in the spectrum or chromatogram are directly proportional to the abundance of each enantiomer in the original sample.
Experimental Protocols
3.1. Protocol 1: Derivatization of a Chiral Carboxylic Acid
This protocol describes a general method for the amide coupling of a chiral carboxylic acid with this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Materials:
-
Chiral carboxylic acid sample (e.g., Ibuprofen, Naproxen)
-
This compound (≥98% ee)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve the chiral carboxylic acid (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).
-
Add HATU (1.2 eq.) and DIPEA (2.5 eq.) to the solution. Stir the mixture at room temperature for 10 minutes. Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid to form a reactive ester intermediate, minimizing the risk of racemization.[8] DIPEA acts as a non-nucleophilic base to neutralize the acids formed during the reaction.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Self-Validation: These aqueous washes remove unreacted starting materials, coupling reagents, and basic/acidic byproducts, simplifying the final product mixture.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude diastereomeric amide mixture can be used directly for NMR analysis or purified by flash column chromatography on silica gel if necessary before HPLC analysis.
3.2. Protocol 2: Analysis by ¹⁹F NMR Spectroscopy
The presence of the fluorine atom provides a clean and highly sensitive method for determining the diastereomeric ratio.
Procedure:
-
Accurately weigh approximately 5-10 mg of the crude diastereomeric amide mixture into an NMR tube.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹⁹F NMR spectrum. A standard proton-decoupled ¹⁹F spectrum is usually sufficient.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the two distinct signals corresponding to the fluorine atoms of the two diastereomers.
-
Carefully integrate the areas of these two signals.
3.3. Protocol 3: Analysis by HPLC
HPLC on a standard achiral column can be used to separate the diastereomeric amides.
Procedure:
-
Prepare a stock solution of the diastereomeric amide mixture in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Set up the HPLC system with a standard reverse-phase C18 column.
-
Develop a suitable mobile phase gradient. A typical starting point is a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (or methanol).
-
Inject the sample and run the chromatogram.
-
Identify the two peaks corresponding to the separated diastereomers.
-
Integrate the peak areas for both diastereomers.
Data Interpretation and Calculation
The enantiomeric excess (ee) is calculated from the integrated areas of the signals corresponding to the two diastereomers.
Let the integrated areas of the two diastereomer signals be Area₁ and Area₂.
Formula for Enantiomeric Excess: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| × 100
Example Data:
| Analytical Method | Diastereomer 1 Peak Area | Diastereomer 2 Peak Area | Calculated ee (%) |
| ¹⁹F NMR | 1.50 | 0.50 | 50.0% |
| HPLC | 875,000 | 125,000 | 75.0% |
Self-Validation: For a reliable result, the derivatization reaction must proceed to completion to ensure that the diastereomeric ratio accurately reflects the initial enantiomeric ratio of the analyte. Kinetic resolution during the reaction can lead to inaccurate results.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No reaction or low yield | Inactive coupling reagent; wet solvents or reagents; insufficient reaction time. | Use fresh, high-quality coupling reagents. Ensure all solvents and reagents are anhydrous. Extend the reaction time and continue to monitor by TLC. |
| Poor resolution in NMR | Signals are overlapping. | Use a higher field strength NMR spectrometer. Try a different deuterated solvent which may induce different chemical shifts. |
| Poor separation in HPLC | Inappropriate mobile phase or column; co-elution of diastereomers. | Optimize the mobile phase gradient (e.g., slower gradient, different organic modifier). Try a different type of achiral column (e.g., phenyl-hexyl). Adjust the pH of the mobile phase. |
| Calculated ee is inaccurate | Incomplete derivatization reaction; racemization during the reaction; poor integration. | Ensure the reaction goes to completion. Use milder coupling conditions if racemization is suspected. Manually check and adjust the integration of the peaks to ensure accuracy. Run a known racemic standard to validate the method. |
Conclusion
The use of this compound as a chiral derivatizing agent offers a robust and reliable method for determining the enantiomeric excess of chiral carboxylic acids. The straightforward amide coupling reaction, combined with the powerful analytical capabilities of both HPLC and, notably, ¹⁹F NMR spectroscopy, provides researchers with a versatile tool for stereochemical analysis. This method's adherence to fundamental chemical principles and its self-validating workflows make it an essential technique in the pursuit of enantiomerically pure compounds in pharmaceutical and chemical research.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Potential and performance of anisotropic 19 F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) DOI:10.1039/D4AN00237G [pubs.rsc.org]
- 6. A high-performance chiral 19 F-labeled probe with an increased structural twisting - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01313A [pubs.rsc.org]
- 7. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.dk [fishersci.dk]
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-1-(2-fluorophenyl)ethanamine
Welcome to the technical support center for the purification of (R)-1-(2-fluorophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the purification of this critical chiral amine. The content is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process. Each answer provides a mechanistic explanation and a detailed protocol for resolution.
Q1: My final this compound product has low enantiomeric excess (<99% ee) after diastereomeric salt crystallization. How can I improve it?
A1: Low enantiomeric excess (ee) is a frequent issue in classical resolutions and typically points to problems within the crystallization process itself.[1] The primary goal is to maximize the solubility difference between the two diastereomeric salts—((R)-amine)-L-tartrate and ((S)-amine)-L-tartrate (assuming L-(+)-tartaric acid is the resolving agent)—to ensure only the desired, less-soluble salt crystallizes.
Root Causes & Solutions:
-
Co-precipitation of the More Soluble Diastereomer: This is the most common cause. It occurs when crystallization happens too quickly or the solvent system is not optimal.[1]
-
Solution: Employ a systematic solvent screening process. The ideal solvent (or solvent mixture) will show a large solubility differential between the diastereomeric salts. Start with polar protic solvents like methanol or ethanol, where the salts are initially soluble when hot, and fractional crystallization can occur upon slow cooling. If crystals crash out too quickly, consider using a solvent/anti-solvent system (e.g., Methanol/Toluene or Ethanol/Hexane) to gain finer control over the precipitation rate.
-
-
Insufficient Recrystallization: A single crystallization is often insufficient to achieve >99% ee.
-
Solution: Perform one or more recrystallizations of the isolated diastereomeric salt. Dissolve the filtered salt in a minimum amount of the hot, original solvent system and allow it to cool slowly. Each recrystallization step will further enrich the desired diastereomer. Monitor the ee of the amine liberated from a small sample after each step using chiral HPLC.
-
-
Incorrect Stoichiometry of Resolving Agent: Using a full equivalent of the resolving agent can sometimes lead to the precipitation of both diastereomers, especially if their solubilities are similar.
Workflow for Optimizing Enantiomeric Excess
Caption: Troubleshooting decision tree for low enantiomeric excess.
Q2: The yield of my isolated diastereomeric salt is very low, even though the ee is high. What are the likely causes and how can I improve the yield?
A2: This is a classic trade-off in purification: purity versus yield. A low yield of the diastereomeric salt suggests that a significant portion of the desired product remains in the mother liquor.
Root Causes & Solutions:
-
Excessive Solubility of the Target Salt: The chosen solvent may be too good, keeping even the "less soluble" diastereomeric salt in solution.
-
Solution:
-
Cooling: Ensure the crystallization mixture is cooled sufficiently. After slow cooling to room temperature, place the flask in an ice bath or refrigerator (0-4°C) for several hours to maximize precipitation.[3]
-
Anti-Solvent Addition: If the salt is still too soluble, carefully add an "anti-solvent" (a solvent in which the salt is insoluble, like hexane or diethyl ether) dropwise to the cooled mother liquor to induce further precipitation. Be cautious, as adding too much too quickly can cause the other diastereomer to crash out, reducing ee.
-
Concentration: The initial concentration of the amine and resolving agent is critical. If the solution is too dilute, crystallization will be inefficient. Ensure you are using a minimal amount of hot solvent to fully dissolve the components.
-
-
-
Processing the Mother Liquor: A significant amount of the desired (R)-amine often remains in the mother liquor. Discarding it wastes over 50% of your starting material.[4]
-
Solution:
-
Isolate the (S)-enantiomer: Treat the mother liquor with a base to liberate the free amines (which will be enriched in the (S)-enantiomer). Extract the amine and then use the opposite enantiomer of the resolving agent (e.g., D-(-)-tartaric acid) to crystallize the (S)-amine salt.
-
Racemize and Recycle: A more efficient, "greener" approach is to racemize the unwanted enantiomer and recycle it back into the resolution process.[4][5] For chiral amines like 1-(2-fluorophenyl)ethanamine, racemization can often be achieved by heating with a base (like potassium hydroxide) in a high-boiling polar aprotic solvent (like DMSO).[6] This process regenerates the racemic mixture, which can be combined with a new batch for resolution.[4]
-
-
Frequently Asked Questions (FAQs)
This section covers broader questions regarding methodology and analytical validation.
Q3: What is the most reliable method for purifying this compound on a multi-gram to kilogram scale?
A3: For larger scales (multigram to kg), diastereomeric salt crystallization is the most robust, cost-effective, and industrially proven method.[7] While chromatographic methods like chiral HPLC or Supercritical Fluid Chromatography (SFC) offer excellent separation, they become prohibitively expensive and time-consuming at scale.[7]
The principle relies on reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or a derivative, to form a pair of diastereomeric salts.[8] These diastereomers have different physical properties, crucially, different solubilities, allowing for their separation by fractional crystallization.[2][3]
Comparison of Large-Scale Purification Methods
| Method | Scale | Cost | Throughput | Key Advantage | Key Disadvantage |
| Diastereomeric Salt Crystallization | Grams to Tons | Low | High | Scalable, robust, well-established.[7] | Requires method development (solvent/agent screening); theoretical max yield is 50% without a recycle step.[9] |
| Chiral SFC/HPLC | Milligrams to Grams | High | Low | High resolution, fast development for small scale.[7] | High solvent consumption, expensive chiral stationary phases, not economically viable for bulk production.[10] |
| Enzymatic Kinetic Resolution | Grams to Kilograms | Medium | Medium | High enantioselectivity under mild conditions. | Requires specific enzyme, potential for product inhibition. |
Q4: How do I properly prepare my sample and determine the enantiomeric excess (ee) using chiral HPLC?
A4: Accurate determination of ee is crucial for validating your purification. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[11][12]
Detailed Protocol: Enantiomeric Excess Determination by Chiral HPLC
Objective: To separate and quantify the (R) and (S) enantiomers of 1-(2-fluorophenyl)ethanamine to calculate enantiomeric excess (% ee).
Materials:
-
Sample of purified 1-(2-fluorophenyl)ethanamine
-
Racemic standard of 1-(2-fluorophenyl)ethanamine
-
HPLC-grade Hexane and Isopropanol (IPA)
-
Additive: Diethylamine (DEA) or Trifluoroacetic acid (TFA) (column dependent)
-
Chiral Stationary Phase (CSP) column (e.g., a cyclodextrin-based or polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)
-
HPLC system with UV detector (detection at ~254 nm)
Procedure:
-
System and Sample Preparation:
-
Mobile Phase: Prepare the mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v Hexane:IPA). To improve peak shape and resolution for amines, add a small amount of an additive like 0.1% DEA.
-
Racemic Standard: Prepare a solution of the racemic amine in the mobile phase at a concentration of approximately 1 mg/mL. This is critical for identifying the retention times of both the (R) and (S) enantiomers.
-
Sample Solution: Prepare a solution of your purified amine at the same concentration (1 mg/mL) in the mobile phase.[13]
-
-
Chromatographic Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard solution. You should observe two well-separated peaks corresponding to the two enantiomers. Record their retention times.
-
Inject your purified sample solution using the same method.
-
-
Data Analysis and Calculation:
-
Identify the peaks in your sample chromatogram corresponding to the (R) and (S) enantiomers based on the retention times from the racemic standard run.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the following formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100 Where Area_major is the peak area of the desired (R)-enantiomer and Area_minor is the peak area of the undesired (S)-enantiomer.
-
Workflow for Chiral HPLC Analysis
Caption: Standard workflow for ee determination via chiral HPLC.
Q5: I need a detailed, step-by-step protocol for the diastereomeric salt resolution of racemic 1-(2-fluorophenyl)ethanamine using L-(+)-tartaric acid.
A5: Certainly. This protocol provides a robust starting point. Note that optimization of solvent volumes and crystallization time may be necessary depending on the specific impurities in your reaction mixture.
Protocol: Diastereomeric Salt Resolution
Objective: To isolate this compound from a racemic mixture.
Materials:
-
Racemic 1-(2-fluorophenyl)ethanamine
-
L-(+)-Tartaric acid (chiral resolving agent)[3]
-
Methanol (solvent)
-
2M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate (extraction solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (drying agent)
-
Standard laboratory glassware, vacuum filtration setup
Procedure:
Part 1: Formation and Isolation of the Diastereomeric Salt
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 1-(2-fluorophenyl)ethanamine in 100 mL of warm methanol.
-
Resolving Agent Addition: In a separate flask, dissolve 5.4 g (0.5 equivalents) of L-(+)-tartaric acid in 50 mL of warm methanol.[3]
-
Salt Formation: Slowly add the tartaric acid solution to the amine solution with constant stirring. The mixture may become warm.
-
Crystallization: Loosely cover the flask and allow the solution to cool slowly to room temperature. To encourage slow crystal growth, you can place the flask in an insulated container. Let it stand undisturbed for 12-24 hours. The less soluble diastereomeric salt, ((R)-amine)-L-tartrate, should precipitate as white crystals.
-
Cooling: To maximize the yield, cool the flask in an ice bath for 1-2 hours before filtration.[3]
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor. Retain the mother liquor if you wish to recover the (S)-enantiomer.
-
Recrystallization (Optional but Recommended): For higher enantiomeric purity, dissolve the collected crystals in a minimum amount of hot methanol, allow to cool slowly as before, and re-isolate by filtration.
Part 2: Liberation of the Free Amine
-
Dissolution of Salt: Suspend the purified diastereomeric salt crystals in a flask containing 50 mL of water and 50 mL of dichloromethane (DCM).
-
Basification: While stirring vigorously, slowly add 2M NaOH solution until the aqueous layer is basic (pH > 12, check with pH paper). Continue stirring until all the crystals have dissolved, indicating the salt has been broken and the free amine has moved into the organic layer.[14]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer two more times with 25 mL portions of DCM.
-
Washing and Drying: Combine the organic extracts and wash them once with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation of Final Product: Filter off the drying agent and remove the solvent (DCM) by rotary evaporation to yield the enantiomerically enriched this compound as an oil.
-
Final Analysis: Determine the final yield and confirm the enantiomeric excess using the chiral HPLC protocol described in Q4.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. US6002045A - Racemisation of amines - Google Patents [patents.google.com]
- 7. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uma.es [uma.es]
- 12. heraldopenaccess.us [heraldopenaccess.us]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Chiral HPLC of (R)-1-(2-fluorophenyl)ethanamine
Welcome to the technical support center for the chiral HPLC analysis of (R)-1-(2-fluorophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common challenges encountered during the enantiomeric separation of this critical chiral amine. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I am seeing poor or no resolution between the enantiomers of 1-(2-fluorophenyl)ethanamine. What are the primary causes and how can I fix this?
A1: Achieving baseline separation of enantiomers is the primary goal of chiral chromatography. A lack of resolution points to suboptimal interactions between your analyte and the chiral stationary phase (CSP). Let's break down the likely culprits and the systematic approach to resolving them.
Core Principle: Chiral recognition relies on establishing a transient diastereomeric complex between the analyte and the CSP. For this to occur, there must be at least three points of interaction, with at least one being stereochemically specific.[1][2]
Troubleshooting Workflow for Poor Resolution:
Caption: Workflow for troubleshooting poor enantiomeric resolution.
1. Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. For primary amines like 1-(2-fluorophenyl)ethanamine, polysaccharide-based CSPs are a robust starting point.[3]
-
Amylose and Cellulose Derivatives: Columns such as CHIRALPAK® IA, IB, IC, and CHIRALCEL® OD-H are highly effective for resolving a wide range of racemates, including primary amines.[3][4] These phases offer a combination of hydrogen bonding, π-π interactions, and steric hindrance to facilitate separation.[5]
-
Cyclofructan-based CSPs: These have also demonstrated a high success rate for separating primary amines, especially in polar organic mode.[6]
2. Mobile Phase Composition: The mobile phase dictates the strength of the interactions between the analyte and the CSP.
-
Normal Phase Mode: This is the most common mode for polysaccharide CSPs. Typical mobile phases consist of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol (IPA) or ethanol). The alcohol competes with the analyte for polar interaction sites on the CSP; therefore, its concentration is a critical parameter to optimize.[7]
-
Polar Organic Mode: This mode uses solvents like acetonitrile with an alcohol modifier. It can offer different selectivity compared to normal phase.[6]
Recommended Mobile Phase Screening Protocol:
-
Start with a standard mobile phase: For a polysaccharide column, begin with Hexane/Isopropanol (90:10, v/v).
-
Vary the alcohol content: Adjust the IPA concentration from 5% to 20%. Lower alcohol content generally increases retention and can improve resolution, but may also increase analysis time and peak broadening.
-
Change the alcohol type: If IPA does not yield sufficient resolution, switch to ethanol. The different steric hindrance of the alcohol can alter selectivity.[7]
| Parameter | Starting Condition | Optimization Range | Rationale |
| Mobile Phase | Hexane/IPA (90:10) | Hexane/IPA (95:5 to 80:20) | Adjusts retention and selectivity. |
| Additive | None | 0.1% - 0.5% DEA or TEA | Improves peak shape for basic analytes.[8] |
| Flow Rate | 1.0 mL/min | 0.5 - 1.5 mL/min | Lower flow rates can increase efficiency. |
| Temperature | Ambient (e.g., 25°C) | 10°C - 40°C | Affects thermodynamics of interaction.[9] |
3. Temperature Effects: Temperature influences the thermodynamics of the chiral recognition process.[9] Lowering the temperature often enhances resolution by increasing the stability of the diastereomeric complex. Conversely, in some cases, increasing the temperature can alter the conformation of the CSP, leading to improved separation.[10][11] It is an important parameter to screen, typically between 10°C and 40°C.[9]
Q2: My peaks for this compound are tailing significantly. How can I improve the peak shape?
A2: Peak tailing is a common and frustrating issue, especially with basic compounds like amines. It compromises peak integration, leading to inaccurate quantification, and reduces resolution between closely eluting peaks.[12]
Primary Cause: The primary amine functional group in your analyte is basic. It can undergo strong, secondary ionic interactions with residual acidic silanol groups on the silica surface of the CSP.[13][14] This leads to a mixed-mode retention mechanism, causing the peak to tail.[13]
Troubleshooting Workflow for Peak Tailing:
Caption: Workflow for troubleshooting poor peak shape.
Solutions for Peak Tailing:
-
Use a Basic Additive: This is the most effective solution. Adding a small amount of a basic modifier to the mobile phase will neutralize the active silanol sites.[8]
-
Recommended Additives: Diethylamine (DEA), triethylamine (TEA), or butylamine are commonly used for basic analytes.[8]
-
Concentration: Start with 0.1% (v/v) of the additive in the mobile phase. This is usually sufficient to see a dramatic improvement in peak shape. The concentration can be optimized, but typically should not exceed 0.5%.[8]
-
Experimental Protocol: Mobile Phase Preparation with Additive
-
Prepare the alcohol portion: In a 100 mL volumetric flask, add 10 mL of isopropanol.
-
Add the basic modifier: Pipette 100 µL of Diethylamine (DEA) into the flask.
-
Dilute to volume: Bring the flask to the 100 mL mark with isopropanol. This creates a 10% IPA solution containing 0.1% DEA.
-
Prepare the final mobile phase: Mix this solution with hexane in the desired ratio (e.g., for a 90:10 Hexane/IPA mobile phase, mix 900 mL of hexane with 100 mL of the prepared IPA/DEA solution).
-
Sonicate: Degas the final mobile phase for 10-15 minutes before use.
-
Column Health: An older column may have accumulated contaminants that create active sites, or the stationary phase itself may be degraded.[15] If using an immobilized CSP, flushing with a strong solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) can regenerate the column.[16] If the problem persists, the column may need replacement.[13]
-
Extra-Column Effects: Peak tailing can also be caused by issues outside the column, such as excessive dead volume in tubing or fittings.[17] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are properly swaged.[18]
Q3: My retention times are drifting from one injection to the next. What could be the cause?
A3: Inconsistent retention times are a serious issue for method robustness and validation. In chiral normal phase chromatography, the primary suspect is often the mobile phase composition, particularly the presence of trace amounts of water.
Key Factors Causing Retention Time Drift:
-
Column Equilibration: Chiral columns, especially in normal phase, require extensive equilibration with the mobile phase to ensure a stable and consistent stationary phase surface. A new mobile phase should be flushed through the column for at least 30-60 minutes, or until a stable baseline is achieved.
-
Water Content in Mobile Phase: The retention mechanism in normal phase is highly sensitive to polar contaminants in the mobile phase, with water being the most common.[1] Trace amounts of water can adsorb to the stationary phase and significantly alter retention times.
-
Solution: Use high-purity, HPLC-grade solvents. To ensure consistency, you can pre-saturate your non-polar solvent (e.g., hexane) with water, although this is an advanced technique. A more practical approach is to ensure your solvents are fresh and handled consistently.[15]
-
-
Temperature Fluctuations: Unstable column temperature will lead to retention time drift.[9] Using a column oven is crucial for maintaining a consistent temperature and achieving reproducible results.[19]
-
"Memory Effects" from Additives: If a column was previously used with a different additive (e.g., an acid), residual amounts can persist on the stationary phase for a long time, affecting subsequent analyses.[1] It can take many column volumes of flushing to remove these residues. It is best practice to dedicate specific columns to acidic or basic methods.[1]
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chiraltech.com [chiraltech.com]
- 9. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases [mdpi.com]
- 10. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. uhplcs.com [uhplcs.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. chiraltech.com [chiraltech.com]
- 17. researchgate.net [researchgate.net]
- 18. chromtech.com [chromtech.com]
- 19. uhplcs.com [uhplcs.com]
Technical Support Center: Synthesis of (R)-1-(2-fluorophenyl)ethanamine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of (R)-1-(2-fluorophenyl)ethanamine. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of this synthesis. As a critical chiral building block in pharmaceutical development, achieving high yield and enantiopurity of this compound is paramount. This document is structured to address the common challenges and side reactions encountered during its synthesis, particularly via asymmetric reductive amination of 2'-fluoroacetophenone.
Troubleshooting Guide: Navigating Common Side Reactions
The asymmetric reductive amination of 2'-fluoroacetophenone is a robust method for synthesizing this compound. However, like any chemical transformation, it is not without its potential pitfalls. This section provides a detailed troubleshooting guide for the most frequently encountered side reactions.
Issue 1: Low Yield of the Desired Primary Amine due to Over-alkylation
Q: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is the secondary amine. How can I minimize this over-alkylation?
A: Over-alkylation is a common side reaction in reductive amination where the newly formed primary amine acts as a nucleophile and reacts with another molecule of the starting ketone, leading to the formation of a secondary amine.[1][2] This is particularly problematic when the primary amine is the target product.
Causality and Mechanism:
The formation of the secondary amine impurity, N,N-bis(1-(2-fluorophenyl)ethyl)amine, occurs because the desired primary amine product is also a reactive nucleophile. It can compete with the ammonia source to react with the 2'-fluoroacetophenone to form an imine, which is then reduced to the secondary amine.
Troubleshooting Workflow for Over-alkylation
Caption: Troubleshooting workflow for minimizing over-alkylation.
Preventative Measures and Solutions:
-
Stoichiometry Control: The most effective way to suppress over-alkylation is to use a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol).[2] This ensures that the ketone is more likely to react with ammonia rather than the primary amine product.
-
Reaction Concentration: Running the reaction at a lower concentration can disfavor the bimolecular reaction leading to the secondary amine.
-
Stepwise Addition: A stepwise procedure, where the imine is pre-formed by reacting 2'-fluoroacetophenone with the ammonia source before the addition of the reducing agent, can also be beneficial.[2]
| Parameter | Recommendation | Rationale |
| Ammonia Source | 5-10 equivalents | Drives the equilibrium towards the formation of the primary imine. |
| Concentration | 0.1 - 0.5 M | Reduces the frequency of collisions between the product amine and the starting ketone. |
| Temperature | Lower temperatures (e.g., 0-25 °C) | May slow down the rate of the undesired secondary amine formation relative to the primary amine formation. |
Issue 2: Presence of 1-(2-fluorophenyl)ethanol Impurity
Q: I am observing a significant peak in my analytical data corresponding to the alcohol of my starting ketone. What is causing this, and how can I prevent it?
A: The formation of 1-(2-fluorophenyl)ethanol is a result of the direct reduction of the ketone starting material, 2'-fluoroacetophenone.[3] This side reaction competes with the desired imine formation and subsequent reduction.
Causality and Mechanism:
This side reaction is primarily influenced by the choice of the reducing agent and the reaction conditions. Some reducing agents are capable of reducing both the imine and the ketone.
Troubleshooting Workflow for Ketone Reduction
Caption: Troubleshooting workflow for minimizing ketone reduction.
Preventative Measures and Solutions:
-
Choice of Reducing Agent: The selection of the reducing agent is critical. Milder and more selective reducing agents are preferred.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice as it is particularly effective at reducing imines in the presence of ketones.[3][4]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for imines at a slightly acidic pH where imine formation is favorable.[4]
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce both the ketone and the imine. Its use should be carefully controlled, for instance, by adding it after the imine has had sufficient time to form.[4]
-
-
pH Control: Maintaining a slightly acidic pH (typically between 4 and 6) promotes the formation of the iminium ion, which is more readily reduced than the ketone.[4]
-
Promoting Imine Formation: The equilibrium between the ketone and the imine can be shifted towards the imine by removing water, for example, by using a dehydrating agent like molecular sieves.
| Reducing Agent | Selectivity | Optimal pH |
| NaBH(OAc)₃ | High for imines | 4-6 |
| NaBH₃CN | Good for imines | 4-6 |
| NaBH₄ | Low (reduces ketones) | 7-9 |
Issue 3: Low Enantiomeric Excess (ee) or Racemization
Q: My final product has a lower than expected enantiomeric excess. What could be causing this racemization, and how can I maintain the stereochemical integrity?
A: Racemization, the formation of an equal mixture of both enantiomers from a single enantiomer, can be a significant issue in chiral amine synthesis. This can occur either during the reaction or during workup and purification.
Causality and Mechanism:
The stereocenter in α-aryl amines can be susceptible to racemization under certain conditions, particularly in the presence of acid or base at elevated temperatures. The mechanism often involves the reversible formation of a resonance-stabilized achiral imine or enamine intermediate.
Troubleshooting Workflow for Racemization
Caption: Troubleshooting workflow for preventing racemization.
Preventative Measures and Solutions:
-
Reaction Conditions:
-
Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Reaction Time: Monitor the reaction closely and quench it as soon as it reaches completion to avoid prolonged exposure to conditions that may cause racemization.
-
-
Workup and Purification:
-
Avoid Harsh Conditions: Use mild acidic and basic conditions during workup. For example, use a saturated solution of sodium bicarbonate for neutralization instead of a strong base.
-
Salt Formation: When forming the hydrochloride salt for purification or storage, use ethereal HCl or HCl gas in a non-protic solvent at low temperatures. Avoid using concentrated aqueous HCl at high temperatures.
-
Free-Basing: When liberating the free amine from its salt, use a mild base and avoid excessive heating.
-
-
Catalyst and Ligand:
-
Purity: Ensure the chiral catalyst and ligand are of high purity, as impurities can sometimes interfere with the stereochemical outcome.
-
Screening: If racemization is inherent to the chosen catalytic system, screening different chiral ligands or catalysts may be necessary.
-
| Process Step | Recommendation | Rationale |
| Reaction | Low temperature, minimal time | Reduces the rate of racemization. |
| Workup | Mild acid/base, low temperature | Preserves the stereochemical integrity of the product. |
| Purification | Avoid prolonged heating | Minimizes the risk of epimerization. |
Frequently Asked Questions (FAQs)
Q1: What is a general, reliable protocol for the asymmetric reductive amination of 2'-fluoroacetophenone?
A: A general procedure can be adapted from established methods for asymmetric reductive amination of aryl ketones.[5]
Experimental Protocol: Asymmetric Reductive Amination
-
Catalyst Preparation (In-situ): In a glovebox, mix [Ir(COD)Cl]₂ and the chosen chiral ligand (e.g., (S,S)-f-Binaphane) in a degassed solvent like dichloromethane (DCM) and stir for 30 minutes.
-
Reaction Setup: In a separate flask, dissolve 2'-fluoroacetophenone, an ammonia source (e.g., ammonium acetate), a Lewis acid (e.g., Ti(OⁱPr)₄), and an additive (e.g., I₂) in DCM.
-
Reaction: Transfer the catalyst solution to the substrate solution. Transfer the final mixture to a high-pressure reactor.
-
Hydrogenation: Pressurize the reactor with hydrogen (e.g., 1000 psi) and stir at room temperature for 12-24 hours.
-
Workup: After releasing the pressure, quench the reaction and purify the product.
Q2: How do I effectively purify the crude this compound?
A: A multi-step purification strategy is often most effective.
Purification Protocol:
-
Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).
-
Extract with aqueous HCl (e.g., 1 M) to move the basic amine into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a mild base (e.g., NaHCO₃ or dilute NaOH) to precipitate the free amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer (e.g., over Na₂SO₄) and concentrate to yield the purified free amine.
-
-
Column Chromatography: For higher purity, the product from the acid-base extraction can be further purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes with a small percentage of triethylamine (to prevent tailing) is a common eluent system.
-
Crystallization of the Hydrochloride Salt: The final product can be converted to its hydrochloride salt by treating a solution of the free amine in a non-protic solvent (e.g., diethyl ether or ethyl acetate) with a solution of HCl in the same solvent or with HCl gas. The resulting crystalline salt can be collected by filtration and washed with cold solvent. This is an excellent method for both purification and stable storage.[1]
Q3: What analytical methods are suitable for determining the chemical and enantiomeric purity of this compound?
A: A combination of techniques is recommended for full characterization.
-
Chemical Purity: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify and quantify impurities. ¹H and ¹³C NMR spectroscopy will confirm the structure of the product and can also be used for purity assessment.
-
Enantiomeric Purity (ee): Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) are the standard methods for determining the enantiomeric excess.[6] A column with a chiral stationary phase is used to separate the (R) and (S) enantiomers, and the ee is calculated from the relative peak areas.
| Analytical Technique | Information Provided |
| GC-MS / LC-MS | Identification and quantification of chemical impurities. |
| NMR Spectroscopy | Structural confirmation and assessment of chemical purity. |
| Chiral HPLC / GC | Determination of enantiomeric excess (ee). |
References
- 1. (R)-1-(2-Fluorophenyl)ethylamine hydrochloride | 1168139-43-2 [sigmaaldrich.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Stability of (R)-1-(2-fluorophenyl)ethanamine Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-1-(2-fluorophenyl)ethanamine. This guide provides in-depth technical information, troubleshooting advice, and detailed experimental protocols to address challenges related to the stability of this chiral amine in acidic environments. Our goal is to equip you with the scientific rationale and practical steps necessary to ensure the integrity of your experiments and drug development processes.
Introduction
This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemical purity is often critical for the desired pharmacological activity and to minimize potential off-target effects. However, like many chiral amines, its stability can be compromised under certain processing and storage conditions, particularly in acidic media. This guide will delve into the potential degradation pathways, analytical challenges, and robust methodologies to assess and mitigate stability issues. The presence of a fluorine atom on the phenyl ring can influence the compound's electronic properties and metabolic stability, making a thorough understanding of its behavior in acidic conditions crucial.[1]
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and problems encountered during the handling and analysis of this compound in acidic solutions.
Q1: I'm observing a loss of purity of my this compound sample when I dissolve it in an acidic solution for my reaction. What could be happening?
A1: There are two primary stability concerns for this compound in acidic conditions: chemical degradation and racemization.
-
Chemical Degradation: The amine functional group can be susceptible to acid-catalyzed hydrolysis or deamination. A plausible degradation pathway involves the protonation of the amine group, making it a better leaving group. This can be followed by a nucleophilic attack by water (hydrolysis), potentially leading to the formation of 1-(2-fluorophenyl)ethanol and ammonia. Another possibility is the formation of an imine intermediate which then hydrolyzes to 2-fluoroacetophenone.[2][3]
-
Racemization: The chiral center, being benzylic, is susceptible to racemization, especially under harsh acidic conditions or elevated temperatures. This process involves the reversible formation of a planar carbocation or a stabilized carbanion, leading to a loss of enantiomeric purity.[2][4]
Troubleshooting Steps:
-
Confirm Degradation vs. Racemization: Use a chiral HPLC method to analyze your sample. A loss of the main peak with the appearance of new, distinct peaks suggests chemical degradation. A decrease in the enantiomeric excess (ee) with a corresponding increase in the (S)-enantiomer peak indicates racemization.
-
Control Temperature: Perform your reaction or sample preparation at the lowest possible temperature to minimize both degradation and racemization rates.
-
Minimize Exposure Time: Reduce the time your compound is in the acidic solution. Prepare solutions fresh and use them promptly.
-
Optimize Acid Concentration: Use the lowest concentration of acid that is effective for your experimental needs.
Q2: My chiral HPLC analysis shows a new peak eluting close to my main (R)-enantiomer peak after acid treatment. How can I identify this impurity?
A2: This new peak could be a degradation product or the (S)-enantiomer if racemization has occurred.
Troubleshooting Steps:
-
Co-injection: If you have a standard of (S)-1-(2-fluorophenyl)ethanamine, perform a co-injection with your degraded sample. If the new peak's retention time and shape match the (S)-enantiomer standard, you are observing racemization.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities. The mass-to-charge ratio (m/z) of the new peak can help elucidate its structure. For example, the formation of 1-(2-fluorophenyl)ethanol would result in a different molecular weight than the parent amine.
-
Forced Degradation Studies: Intentionally degrade a sample under controlled acidic conditions and analyze the resulting mixture by LC-MS/MS to identify and characterize the major degradation products. This proactive approach is a cornerstone of pharmaceutical development as outlined by ICH guidelines.[5][6]
Q3: I'm struggling to achieve good separation between the (R)- and (S)-enantiomers on my chiral HPLC column.
A3: Chiral separations can be challenging and are highly dependent on the column, mobile phase, and analyte structure.
Troubleshooting Steps:
-
Column Selection: Not all chiral stationary phases (CSPs) are suitable for every compound. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) and macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC™) are good starting points.[7] For primary amines, crown ether-based columns, such as Crownpak CR(+), have shown excellent selectivity, often with acidic mobile phases.[3]
-
Mobile Phase Optimization:
-
Acidic Modifier: For basic compounds like amines, adding an acidic modifier (e.g., trifluoroacetic acid, perchloric acid) to the mobile phase is often necessary to achieve good peak shape and enantioselectivity.[3]
-
Solvent Composition: Systematically vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous or non-polar phase.
-
Normal Phase vs. Reversed Phase: If reversed-phase chromatography is not providing adequate separation, consider normal-phase chromatography, which can offer different selectivity.
-
-
Temperature Control: Column temperature can significantly impact chiral separations. Experiment with different temperatures (e.g., 15°C, 25°C, 40°C) to optimize resolution.
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting a forced degradation study and developing a stability-indicating chiral HPLC method.
Protocol 1: Forced Degradation Study - Acid Hydrolysis
Objective: To intentionally degrade this compound under acidic conditions to identify potential degradation products and understand its degradation pathway.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)
-
HPLC grade water, methanol, and acetonitrile
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
Heating block or water bath
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis (Mild): To a vial, add 1 mL of the stock solution and 1 mL of 0.1 M HCl.
-
Acid Hydrolysis (Harsh): To a separate vial, add 1 mL of the stock solution and 1 mL of 1 M HCl.
-
Control: To a vial, add 1 mL of the stock solution and 1 mL of HPLC grade water.
-
-
Incubation:
-
Incubate one set of vials (mild, harsh, and control) at room temperature (~25°C).
-
Incubate a second set of vials at an elevated temperature (e.g., 60°C).
-
-
Time Points: Withdraw aliquots from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the acidic samples by adding an equivalent volume and concentration of NaOH. For example, neutralize the 0.1 M HCl sample with 0.1 M NaOH. Check the pH to ensure it is near neutral.
-
Analysis: Dilute the neutralized samples with the mobile phase to an appropriate concentration and analyze immediately by a stability-indicating chiral HPLC method (see Protocol 2).
-
Data Evaluation: Monitor for the appearance of new peaks and the decrease in the area of the parent (R)-enantiomer peak. Aim for 5-20% degradation for optimal identification of primary degradants.[5]
Protocol 2: Development of a Stability-Indicating Chiral HPLC Method
Objective: To develop a robust HPLC method capable of separating this compound from its (S)-enantiomer and any potential degradation products.
Instrumentation and Columns:
-
HPLC system with a UV or PDA detector
-
Chiral columns:
-
Crownpak CR(+)
-
Chiralcel OD-H or Chiralpak AD-H (for screening)
-
Initial Method Parameters for Screening (Based on Crownpak CR(+)):
-
Mobile Phase: Perchloric acid solution (pH 1.0 to 2.0). Prepare by dissolving the appropriate amount of perchloric acid in HPLC grade water.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm (or scan for optimal wavelength using a PDA detector)
-
Injection Volume: 10 µL
Method Development and Optimization Strategy:
-
Initial Screening: Inject a solution of racemic 1-(2-fluorophenyl)ethanamine to assess the initial separation of the enantiomers.
-
pH Optimization: Vary the pH of the perchloric acid mobile phase (e.g., pH 1.0, 1.5, 2.0). Lower pH often enhances the interaction between the primary amine and the crown ether stationary phase, improving resolution.[3]
-
Organic Modifier: If separation is insufficient with a purely aqueous mobile phase, introduce a small percentage of an organic modifier like acetonitrile or methanol. Be cautious, as high concentrations of organic solvent can disrupt the chiral recognition mechanism.
-
Temperature Effects: Evaluate the effect of column temperature on resolution and retention time. Lower temperatures may improve resolution but increase analysis time.
-
Method Validation: Once optimal conditions are found, validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness. Specificity is crucial and should be demonstrated by analyzing the stressed samples from the forced degradation study to ensure that all degradation products are well-separated from the main peak and its enantiomer.
Part 3: Data Presentation and Visualization
Table 1: Example Data from Forced Degradation Study
| Condition | Time (hours) | (R)-enantiomer Purity (%) | (S)-enantiomer (%) | Degradant 1 (%) | Degradant 2 (%) |
| 0.1 M HCl, 60°C | 0 | 99.8 | 0.2 | 0 | 0 |
| 4 | 95.2 | 0.8 | 3.5 | 0.5 | |
| 8 | 90.5 | 1.5 | 6.8 | 1.2 | |
| 24 | 78.3 | 2.7 | 15.1 | 3.9 | |
| 1 M HCl, 60°C | 0 | 99.8 | 0.2 | 0 | 0 |
| 4 | 85.1 | 3.5 | 9.8 | 1.6 | |
| 8 | 72.4 | 5.1 | 18.3 | 4.2 | |
| 24 | 55.9 | 8.2 | 29.5 | 6.4 |
Note: This is hypothetical data for illustrative purposes.
Diagrams
Caption: Plausible degradation and racemization pathways under acidic conditions.
Caption: Workflow for stability assessment of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Genetic analyses and molecular characterization of the pathways involved in the conversion of 2-phenylethylamine and 2-phenylethanol into phenylacetic acid in Pseudomonas putida U - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Crystallization of Diastereomeric Salts of (R)-1-(2-fluorophenyl)ethanamine
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the chiral resolution of (R)-1-(2-fluorophenyl)ethanamine via diastereomeric salt crystallization. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this critical process. Our approach is rooted in fundamental principles of physical chemistry and extensive field experience to empower you to overcome experimental hurdles and achieve high-purity crystalline products.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of chiral resolution by diastereomeric salt crystallization?
A1: Chiral resolution via diastereomeric salt formation is a classical and widely used technique for separating enantiomers.[1][2] The core principle involves reacting a racemic mixture of a chiral base, such as (R,S)-1-(2-fluorophenyl)ethanamine, with an enantiomerically pure chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Unlike the original enantiomers, which have identical physical properties, these diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent system.[3][4][5] This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, thereby separating it from the more soluble one which remains in the mother liquor.[6]
Q2: How do I choose an appropriate resolving agent for this compound?
A2: The selection of a resolving agent is a critical first step. For a basic compound like 1-(2-fluorophenyl)ethanamine, chiral acids are the resolving agents of choice. Commonly successful resolving agents for chiral amines include tartaric acid and its derivatives (like dibenzoyltartaric acid and di-p-toluoyltartaric acid), mandelic acid, and camphorsulfonic acid.[1][7] The ideal resolving agent will form a stable salt that readily crystallizes and exhibits a significant solubility difference between the two diastereomers.[3] A preliminary screening of several resolving agents is highly recommended.[8][9]
Q3: What is the maximum theoretical yield for this type of resolution?
A3: For a classical diastereomeric resolution of a racemic mixture, the maximum theoretical yield for a single enantiomer is 50%, as you are separating a 1:1 mixture.[10] The actual achievable yield is often influenced by the eutectic composition of the diastereomeric salt mixture.[4] However, techniques such as dynamic diastereomeric resolution, which involve in-situ racemization of the unwanted enantiomer, can potentially lead to yields exceeding 50%.[11]
Q4: How do I determine the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of my product?
A4: The diastereomeric excess of the crystallized salt and the enantiomeric excess of the final amine product are typically determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.[12][13][14] These methods can separate and quantify the different stereoisomers present in your sample.
Troubleshooting Guide
This section addresses specific issues that can arise during the crystallization of diastereomeric salts of this compound and provides actionable solutions.
Issue 1: No Crystallization Occurs, or the Product is "Oiling Out"
Q: I've combined my racemic amine and the chiral resolving agent in the chosen solvent, but no crystals are forming, or I'm observing an oily liquid instead of a solid. What's going wrong?
A: This is a common and often frustrating issue that typically points to problems with supersaturation, solvent choice, or impurities.[15] "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase.[16]
Causality & Resolution Strategy
-
Inappropriate Solvent System: The solvent is arguably the most critical variable. If the solvent is too "good," both diastereomeric salts will remain fully dissolved. Conversely, a very "poor" solvent can cause both to precipitate out as an amorphous oil. The ideal solvent will have a significant solubility difference between the two diastereomeric salts.[15]
-
Insufficient Supersaturation: Crystallization can only occur from a supersaturated solution. If the concentration of the less soluble diastereomeric salt is below its solubility limit at a given temperature, it will not crystallize.[15]
-
Inhibition by Impurities: Even small amounts of impurities can interfere with the nucleation process and inhibit crystal growth.[1][15]
-
High Concentration/Temperature: Oiling out can be caused by the melting point of the salt being lower than the crystallization temperature, or by excessively high concentrations.[16]
Step-by-Step Troubleshooting Protocol
-
Verify Purity of Starting Materials: Ensure that the (R,S)-1-(2-fluorophenyl)ethanamine and the chiral resolving agent are of high purity. Consider purification by distillation or recrystallization if necessary.
-
Conduct a Solvent Screen: A systematic solvent screen is the most effective way to identify a suitable crystallization medium.[8][12] This can be done on a small scale.
-
Protocol for Rapid Solvent Screening:
-
In separate small vials, dissolve a small amount of the racemic amine and the resolving agent.
-
Add a selection of different solvents or solvent mixtures (e.g., alcohols, esters, ketones, and their aqueous mixtures).[12]
-
Allow the vials to stand at a controlled temperature (e.g., room temperature, then 4°C) for 24-48 hours.
-
Visually inspect for crystal formation.
-
Isolate any solid material and analyze the solid and mother liquor by chiral HPLC to determine the diastereomeric excess.[12]
-
-
-
Optimize Supersaturation:
-
Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration.[16]
-
Controlled Cooling: Implement a slow, controlled cooling profile. Rapid cooling often leads to oiling out or the formation of small, impure crystals.
-
Anti-Solvent Addition: Gradually add an anti-solvent (a solvent in which the salts are poorly soluble) to a solution of the salts in a good solvent to induce crystallization.[15]
-
-
Induce Nucleation:
Data Presentation: Example of a Solvent Screening Outcome
| Solvent System | Observation | Diastereomeric Excess (d.e.) of Solid |
| Methanol | Clear Solution | - |
| Ethanol | Crystalline Solid | 75% |
| Isopropanol | Crystalline Solid | 85% |
| Acetone | Oiled Out | - |
| Ethyl Acetate | Crystalline Solid | 60% |
| Toluene | No Precipitation | - |
| 9:1 Ethanol/Water | Crystalline Solid | 92% |
This table illustrates how different solvents can significantly impact both the physical form of the product and the efficiency of the resolution.
Issue 2: Low Diastereomeric Excess (d.e.) of the Crystallized Product
Q: I have successfully obtained crystals, but the diastereomeric excess is low. How can I improve the purity of my crystalline salt?
A: Low diastereomeric excess indicates that the crystallization process is not effectively separating the two diastereomers. This can be due to co-crystallization or the formation of a solid solution.[17]
Causality & Resolution Strategy
-
Suboptimal Solvent Choice: The solubility difference between the diastereomeric salts may not be large enough in the chosen solvent.[16]
-
Cooling Rate is Too Fast: Rapid cooling can trap the more soluble diastereomer in the crystal lattice of the less soluble one.
-
Insufficient Equilibration Time: The system may not have reached thermodynamic equilibrium, where the solid phase is maximally enriched in the less soluble diastereomer.
Step-by-Step Troubleshooting Protocol
-
Re-evaluate the Solvent System: Refer back to your solvent screening data. A solvent that provides the highest d.e., even if the initial yield is lower, is a better starting point for optimization. Mixed solvent systems often provide the necessary selectivity.[18]
-
Optimize the Cooling Profile:
-
Implement a slow, linear cooling ramp. For example, cool the solution from 60°C to 20°C over 4-6 hours.
-
Incorporate an aging step. Hold the slurry at the final crystallization temperature for several hours to allow for equilibration.
-
-
Perform Recrystallization: Recrystallizing the obtained solid is a powerful method to enhance diastereomeric purity.[13]
-
Protocol for Recrystallization:
-
Dissolve the diastereomerically enriched salt in the minimum amount of a suitable hot solvent (the same or a different solvent system).
-
Allow the solution to cool slowly and undisturbed.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Analyze the d.e. of the recrystallized product.
-
-
-
Consider the Stoichiometry of the Resolving Agent: While a 1:1 stoichiometry is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can improve the d.e. of the initial precipitate.[1][19]
Data Presentation: Example of a Cooling Profile Optimization
| Profile | Cooling Rate | Hold Time at 20°C | Yield (%) | Diastereomeric Excess (%) |
| A (Crash Cool) | Quenched in ice bath | 0.5 hr | 45 | 65 |
| B (Fast Linear) | 20°C / hr | 1 hr | 42 | 80 |
| C (Slow Linear) | 5°C / hr | 4 hr | 38 | 95 |
| D (Slow with Aging) | 5°C / hr | 12 hr | 37 | >98 |
This table demonstrates the significant impact of cooling and aging on the purity of the isolated diastereomeric salt.
Visualization of the Optimization Workflow
Diagram 1: General Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Diagram 2: Troubleshooting Decision Tree for No Crystallization/Oiling Out
Caption: Decision tree for troubleshooting common crystallization issues.
References
- 1. onyxipca.com [onyxipca.com]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. researchgate.net [researchgate.net]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. pharmtech.com [pharmtech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. veranova.com [veranova.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of (R)-1-(2-fluorophenyl)ethanamine
Introduction: The Criticality of Chiral Purity
In the landscape of modern drug development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is a fundamental determinant of its biological activity. The compound (R)-1-(2-fluorophenyl)ethanamine is a key chiral building block, frequently employed in the synthesis of pharmaceutically active ingredients. Its enantiomer, (S)-1-(2-fluorophenyl)ethanamine, may exhibit vastly different pharmacological or toxicological profiles. Consequently, the ability to accurately and reliably quantify the enantiomeric excess (ee) of the desired (R)-enantiomer is paramount for ensuring product quality, safety, and efficacy.
This guide provides an in-depth comparison of the two principal analytical methodologies for determining the enantiomeric excess of this compound: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the underlying principles and rationale, enabling researchers to make informed decisions based on their specific analytical challenges, whether in a high-throughput screening environment or a detailed structural elucidation context.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric separations in many quality control and research laboratories. The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[1]
Principle of Separation: The Chiral Environment
The core of this method is the chiral column. For aromatic amines like our target analyte, polysaccharide-based CSPs are exceptionally effective. These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create a complex three-dimensional chiral environment.[2] Enantiomers transiently interact with the CSP through a combination of forces—hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. The (R)- and (S)-enantiomers fit into the chiral cavities of the stationary phase with slightly different energies, forming temporary diastereomeric complexes. The enantiomer that forms the more stable complex interacts more strongly and is retained longer, allowing for their separation.[3] The choice of a mobile phase, typically a mixture of a non-polar solvent and an alcohol, is critical for modulating these interactions to achieve optimal resolution.
Experimental Protocol: Chiral HPLC
This protocol is designed as a robust starting point for method development.
-
Instrumentation and Column:
-
HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak® IB column (cellulose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica), 4.6 x 250 mm. This immobilized phase is robust and compatible with a wide range of solvents.[2]
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v) .
-
Causality: n-Hexane is the weak, non-polar solvent. IPA acts as the polar modifier, competing with the analyte for polar interaction sites on the CSP; adjusting its concentration is the primary way to control retention time. DEA is a crucial basic additive that masks acidic silanol sites on the silica support and improves the peak shape of basic analytes like amines.[1]
-
-
Sample Preparation:
-
Accurately prepare a solution of the 1-(2-fluorophenyl)ethanamine sample in the mobile phase at a concentration of approximately 1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C. Temperature control is vital for reproducible retention times and selectivity.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm. The phenyl group in the analyte provides strong UV absorbance.
-
-
Data Analysis and Calculation:
-
Integrate the peak areas for the (S)- and (R)-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] × 100
-
Workflow: Chiral HPLC Method
Caption: Experimental workflow for ee% determination by Chiral HPLC.
Method 2: NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)
NMR spectroscopy offers a powerful alternative to chromatography. Since enantiomers are indistinguishable in an achiral solvent, the strategy is to convert the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, crucially, produce distinct signals in the NMR spectrum.[4] This is most commonly achieved by reacting the amine with an enantiomerically pure chiral derivatizing agent (CDA).[5]
Principle of Derivatization: Creating Distinguishable Diastereomers
For chiral amines, α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid , is a classic and highly effective CDA.[6] It is typically used as its more reactive acid chloride derivative. When a racemic amine reacts with a single enantiomer of Mosher's acid chloride (e.g., the (R)-enantiomer), two covalent amide diastereomers are formed: (Ramine, Racid) and (Samine, Racid).
These diastereomers exist in different chemical environments. The signals for protons (¹H) or other nuclei (like ¹⁹F) near the chiral centers will appear at different chemical shifts (δ). The presence of two fluorine atoms in our system—one on the analyte and a CF₃ group on the derivatizing agent—makes ¹⁹F NMR a particularly attractive and often simpler technique due to its wide chemical shift range and the absence of background signals.[7][8] By integrating the distinct signals corresponding to each diastereomer, their relative ratio, and thus the original ee, can be determined.
Experimental Protocol: ¹⁹F NMR with (R)-Mosher's Acid Chloride
This protocol ensures complete derivatization without kinetic resolution.
-
Reagents and Materials:
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]. Must be of high enantiomeric purity (>99%).
-
1-(2-fluorophenyl)ethanamine sample (approx. 5-10 mg).
-
Anhydrous deuterated chloroform (CDCl₃).
-
Anhydrous pyridine or triethylamine (as an HCl scavenger).
-
High-resolution NMR spectrometer with a fluorine probe.
-
-
Derivatization (in an NMR tube):
-
Accurately weigh ~5 mg of the 1-(2-fluorophenyl)ethanamine sample into a clean, dry NMR tube.
-
Add ~0.6 mL of anhydrous CDCl₃ to dissolve the amine.
-
Add a slight molar excess (~1.2 equivalents) of (R)-MTPA-Cl to the NMR tube.
-
Add ~1.5 equivalents of anhydrous pyridine. The base is critical to neutralize the HCl byproduct, driving the reaction to completion.
-
Cap the tube, mix gently, and allow the reaction to proceed for 30 minutes at room temperature to ensure complete derivatization.
-
Causality: Using an excess of the derivatizing agent ensures that all of the analyte reacts, providing an accurate representation of the original enantiomeric composition.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. This simplifies the spectrum by removing splitting from adjacent protons.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio and a long relaxation delay (e.g., 5 seconds) to allow for complete relaxation of the nuclei, which is essential for accurate quantitative integration.
-
-
Data Analysis and Calculation:
-
The spectrum should show two distinct sets of signals: one for the CF₃ group of the Mosher's amide and one for the fluorine on the phenyl ring of the amine. Either pair can be used for quantification.
-
Integrate the signals corresponding to the two diastereomers.
-
Calculate the enantiomeric excess (% ee) using the areas of the diastereomer peaks: % ee = [ (Areadiastereomer1 - Areadiastereomer2) / (Areadiastereomer1 + Areadiastereomer2) ] × 100
-
Workflow: NMR/CDA Method
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Stereochemical Validation of (R)-1-(2-fluorophenyl)ethanamine
Introduction: The Imperative of Stereochemical Purity in Drug Development
In modern pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail; it is a critical determinant of its biological activity. For chiral molecules—those that exist as non-superimposable mirror images called enantiomers—this distinction is paramount. The two enantiomers of a drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[1][2] (R)-1-(2-fluorophenyl)ethanamine is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[3] Ensuring its stereochemical integrity is not merely a quality control measure but a fundamental requirement for safety and efficacy.
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate the rigorous characterization of stereoisomeric drugs.[1][4] The FDA's 1992 policy statement requires that the absolute stereochemistry of chiral compounds be determined early in development and that stereochemically selective assays be used to quantify the isomeric composition.[4] Similarly, the ICH Q6A guidelines specify that test procedures and acceptance criteria must be established for new drug substances, which includes control over stereochemical purity.[5][6][7]
This guide provides a comparative analysis of the primary analytical techniques for validating the stereocenter of this compound. We will delve into the principles, experimental protocols, and data interpretation for Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single Crystal X-ray Crystallography, offering researchers a comprehensive framework for selecting the most appropriate method for their needs.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Purity
Chiral HPLC is the most widely adopted technique for separating and quantifying enantiomers due to its robustness, sensitivity, and reliability.[8][9] The separation is achieved by exploiting the differential interactions between the enantiomers and a Chiral Stationary Phase (CSP).
Principle of Separation
The core of the technique lies in the CSP, which is itself chiral. When a racemic or enantiomerically enriched mixture of 1-(2-fluorophenyl)ethanamine passes through the column, the (R) and (S) enantiomers form transient diastereomeric complexes with the CSP. These complexes have different association energies, causing one enantiomer to be retained longer on the column than the other, resulting in their separation. Polysaccharide-based CSPs are particularly effective for resolving a wide range of racemates, including primary amines like the target compound.[2][9]
Workflow for Chiral HPLC Analysis
Caption: Workflow for determining enantiomeric purity via Chiral HPLC.
Experimental Protocol: Chiral HPLC
Objective: To determine the enantiomeric excess (% ee) of a sample of this compound.
Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Amylose or Cellulose-based column (e.g., CHIRALPAK® series)
-
Mobile Phase: HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH)
-
Additive: Trifluoroacetic acid (TFA), Triethylamine (TEA) or Diethylamine (DEA)[9]
-
This compound sample
-
Racemic 1-(2-fluorophenyl)ethanamine standard
Procedure:
-
System Preparation: Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.
-
Standard Preparation: Prepare a ~1 mg/mL solution of the racemic standard in the mobile phase. This is critical for identifying the retention times of the (R) and (S) enantiomers.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the this compound sample in the mobile phase. Filter the solution through a 0.22 µm filter.[10]
-
Chromatographic Conditions (Exemplary):
-
Column: CHIRALPAK® IA (Immobilized Amylose Phenylcarbamate)
-
Mobile Phase: Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic standard to determine the retention times (t_R) and resolution (R_s) of the two enantiomers.
-
Inject the sample solution.
-
Identify the peaks corresponding to the (R) and (S) enantiomers in the sample chromatogram.
-
Causality Behind Choices:
-
Polysaccharide CSP: These phases offer broad selectivity through a combination of hydrogen bonding, π-π, and steric interactions, making them highly effective for primary amines.[9]
-
Mobile Phase Additives: The basic additive (DEA or TEA) is crucial for improving peak shape by masking residual acidic silanol groups on the silica support.[9] An acidic additive like TFA may be used in polar organic or reversed-phase modes to ensure the amine is protonated.[11]
Data Interpretation
The output is a chromatogram showing peaks over time. The area under each peak is proportional to the concentration of that enantiomer.
-
Enantiomeric Excess (% ee) is calculated as: % ee = ([Area_R - Area_S] / [Area_R + Area_S]) * 100
-
A self-validating system requires a baseline-resolved separation of the racemic standard (Resolution factor R_s > 1.5).
NMR Spectroscopy: A Versatile Tool for Purity and Configuration
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method that can be used to both quantify enantiomeric purity and, in some cases, help assign the absolute configuration.[12][13] The technique relies on making the enantiomers chemically non-equivalent.
Principle of Chiral Discrimination
Enantiomers are spectroscopically indistinguishable in an achiral environment. To differentiate them by NMR, they must be converted into diastereomers by reacting them with a single enantiomer of a Chiral Derivatizing Agent (CDA).[14][15] These resulting diastereomers have different physical properties and, crucially, distinct NMR spectra.[16] For a primary amine like 1-(2-fluorophenyl)ethanamine, a common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its analogues.[15]
The presence of a fluorine atom in the target molecule also opens the door to ¹⁹F NMR.[17] ¹⁹F NMR offers a wide chemical shift range and no background signals, often providing simpler, cleaner spectra for analysis.[17][18]
Workflow for NMR Analysis with a Chiral Derivatizing Agent
Caption: Workflow for NMR-based enantiomeric purity using a CDA.
Experimental Protocol: ¹⁹F NMR with a Chiral Derivatizing Agent
Objective: To determine the enantiomeric ratio of a 1-(2-fluorophenyl)ethanamine sample.
Materials:
-
NMR spectrometer with a fluorine probe
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
-
1-(2-fluorophenyl)ethanamine sample
-
(R)-Mosher's acid chloride
-
A tertiary amine base (e.g., pyridine or triethylamine)
Procedure:
-
Derivatization: In a small vial, dissolve ~5-10 mg of the amine sample in 0.5 mL of CDCl₃. Add 1.2 equivalents of pyridine, followed by 1.1 equivalents of (R)-Mosher's acid chloride.
-
Reaction: Cap the vial and allow the reaction to proceed to completion at room temperature (typically 30-60 minutes). The reaction progress can be monitored by TLC.
-
Sample Preparation: Transfer the reaction mixture directly into an NMR tube.
-
NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Ensure the spectral width is sufficient to capture both the signal from the derivatizing agent's -CF₃ group and the fluorine on the phenyl ring.
-
Use a sufficient relaxation delay to ensure quantitative integration.
-
-
Analysis:
-
The spectrum will show two distinct signals for the fluorine atom on the phenyl ring (and/or the -CF₃ group), corresponding to the two diastereomeric amides formed.
-
Integrate the areas of these two signals.
-
Causality Behind Choices:
-
¹⁹F NMR: This nucleus is chosen for its high sensitivity (100% natural abundance), large chemical shift dispersion, and the absence of interfering background signals, leading to a very clean baseline and straightforward integration.[17]
-
Mosher's Acid Chloride: This CDA reacts rapidly and quantitatively with primary amines to form stable amides, a prerequisite for accurate analysis.[15] The rigid conformation of the resulting diastereomers leads to significant differences in the chemical environment of the nuclei, enabling clear spectral separation.
Data Interpretation
The ratio of the integrated areas of the two diastereomer signals directly corresponds to the enantiomeric ratio of the original amine sample.
-
Enantiomeric Ratio (R:S) = Area_diastereomer1 / Area_diastereomer2
-
This method is self-validating as the presence of two distinct, well-resolved signals confirms the successful differentiation of the enantiomers.
X-ray Crystallography: The Gold Standard for Absolute Configuration
While HPLC and NMR are excellent for determining enantiomeric purity, they do not, without significant further work, definitively establish the absolute configuration (i.e., which enantiomer is R and which is S). Single crystal X-ray crystallography is the most powerful and unambiguous method for determining the absolute three-dimensional arrangement of atoms in a molecule.[12][19][20]
Principle of Absolute Configuration Determination
The technique involves irradiating a single, high-quality crystal of the compound with X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. The intensities and positions of these diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.
To determine the absolute configuration, one must utilize a phenomenon called anomalous dispersion (or resonant scattering).[20] This occurs when the X-ray energy is near the absorption edge of a heavier atom in the crystal. This effect allows for the differentiation between the diffraction pattern of the molecule and its mirror image, enabling the unambiguous assignment of the R or S configuration.[20] For a molecule like 1-(2-fluorophenyl)ethanamine, which only contains light atoms (C, H, F, N), it is often necessary to create a salt or derivative with a heavier atom (e.g., bromide, iodide) to reliably determine the absolute configuration.
Workflow for X-ray Crystallography
Caption: General workflow for absolute configuration determination by X-ray crystallography.
Experimental Protocol: X-ray Crystallography
Objective: To unambiguously determine the absolute configuration of enantiopure 1-(2-fluorophenyl)ethanamine.
Procedure:
-
Derivatization/Salt Formation (if necessary): React the enantiopure amine with an acid containing a heavy atom, such as hydrobromic acid, to form the corresponding ammonium bromide salt. This enhances the anomalous dispersion effect.
-
Crystallization: The most critical and often challenging step.[21] Screen various solvents and solvent mixtures for their ability to produce single, diffraction-quality crystals. Common techniques include slow evaporation, vapor diffusion, and cooling.
-
Data Collection:
-
Select a suitable crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.
-
Collect a full sphere of diffraction data, ensuring sufficient redundancy and resolution. Using a copper (Cu) X-ray source is often beneficial for anomalous dispersion of light-atom structures.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data.
-
Solve the crystal structure using direct methods or other algorithms to obtain an initial model.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Assignment:
-
The absolute structure is determined by analyzing the Bijvoet pairs in the diffraction data.[20]
-
The result is typically expressed as a Flack parameter. A value close to 0 for a given configuration (e.g., R) and close to 1 for its inverse (S) provides a high-confidence assignment of the absolute stereochemistry.
-
Causality Behind Choices:
-
Single Crystal: A highly ordered, repeating lattice is required to produce a sharp, interpretable diffraction pattern. Amorphous or polycrystalline material will not work.
-
Heavy Atom Derivative: While not always strictly necessary with modern diffractometers, incorporating an atom heavier than oxygen significantly strengthens the anomalous scattering signal, making the determination of the absolute configuration more robust and reliable.[22]
Comparative Summary of Analytical Techniques
| Feature | Chiral HPLC | NMR with Chiral Derivatizing Agent | X-ray Crystallography |
| Primary Purpose | Enantiomeric Purity & Quantification (% ee) | Enantiomeric Purity & Quantification | Absolute Configuration |
| Principle | Differential interaction with a Chiral Stationary Phase | Formation of diastereomers with distinct NMR signals | Diffraction of X-rays by a single crystal lattice |
| Sample Requirement | Low (µg-mg) | Moderate (mg) | Low (single crystal), but bulk material needed for crystallization |
| Throughput | High (minutes per sample) | Medium (minutes to hours, including reaction) | Low (days to weeks, including crystallization) |
| Key Advantage | High precision, robustness, and automation. | Simple sample prep, provides structural info. | Unambiguous determination of absolute 3D structure.[19][20] |
| Key Limitation | Does not provide absolute configuration. Requires method development. | CDA must be pure and react quantitatively. | Requires a high-quality single crystal, which can be difficult to obtain.[21] |
| Regulatory Standing | Standard for purity testing and quality control.[1][9] | Accepted for purity; can support configuration assignment.[13][14] | The definitive "gold standard" for absolute configuration.[12][22] |
Conclusion
The validation of the stereocenter of this compound requires a multi-faceted analytical approach, as mandated by regulatory standards for drug development.[4][5] No single technique can provide all the necessary information.
-
Chiral HPLC stands as the indispensable tool for routine quality control, offering precise and accurate quantification of enantiomeric purity.
-
NMR Spectroscopy with Chiral Derivatizing Agents provides a powerful and often rapid alternative for determining enantiomeric ratios, with the added benefit of ¹⁹F NMR for enhanced clarity.
-
Single Crystal X-ray Crystallography remains the ultimate authority for the unambiguous assignment of absolute configuration, providing the foundational proof of stereochemical identity.
A robust validation package for this compound will leverage these techniques synergistically: X-ray crystallography to definitively assign the absolute configuration of a reference standard, and validated Chiral HPLC and/or NMR methods to ensure the enantiomeric purity of every subsequent batch, thereby guaranteeing the quality, safety, and efficacy of the final pharmaceutical product.
References
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. (1R)-1-(2-Fluorophenyl)ethan-1-amine | C8H10FN | CID 2779060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 5. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. purechemistry.org [purechemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 19. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Absolute configuration - Wikipedia [en.wikipedia.org]
- 21. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Efficacy of (R)-1-(2-Fluorophenyl)ethanamine as a Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers is a cornerstone of producing safe and effective compounds. Chiral resolution via diastereomeric salt formation remains a dominant and industrially scalable method for achieving enantiopurity.[1] This guide offers an in-depth technical comparison of the potential efficacy of (R)-1-(2-fluorophenyl)ethanamine as a chiral resolving agent for racemic acids. In the absence of extensive publicly available data for this specific resolving agent, this guide will leverage experimental data from its close structural analogs to provide a robust predictive analysis and a practical framework for its application.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution is a process that separates a racemic mixture into its constituent enantiomers.[2] The most common method involves reacting the racemate with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[3] Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and other physicochemical characteristics.[4] This disparity allows for their separation through techniques like fractional crystallization. The desired enantiomer is then liberated from the separated diastereomeric salt.[1]
The success of a resolution is contingent on several factors, primarily the choice of the resolving agent and the solvent system, which influence the crystallization and the degree of separation of the diastereomeric salts.[5]
This compound: A Promising Candidate for Chiral Resolution
This compound belongs to the class of phenylethylamine derivatives, which are widely recognized as effective resolving agents for racemic acids.[2][6] The presence of the fluorine atom at the ortho position of the phenyl ring can introduce unique electronic and steric properties that may enhance chiral recognition and the formation of well-defined, easily separable crystalline diastereomeric salts.
While specific data for this compound is limited, we can infer its potential efficacy by examining the performance of its analogs, such as (R)-1-phenylethylamine and its substituted derivatives, in the resolution of various racemic acids, including the commercially significant profen class of non-steroidal anti-inflammatory drugs (NSAIDs).[7][8]
Comparative Performance with Other Resolving Agents
The efficacy of a resolving agent is best evaluated by comparing its performance against established alternatives under similar conditions. The following table summarizes experimental data for the resolution of profens and other carboxylic acids using phenylethylamine-based resolving agents. This data serves as a predictive guide for the potential performance of this compound.
| Resolving Agent | Racemic Acid | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (R)-α-Phenylethylamine | Ketoprofen | Not Specified | - | - | [9] |
| (R)-(+)-Benzyl-1-phenylethylamine | 4-Chloromandelic Acid | Ethanol | High | >99 (after recrystallization) | [2] |
| (R)-1-Phenylethylamine | Mandelic Acid | Not Specified | - | - | [10] |
| (-)-Tartaric Acid | (1-methyl-2-phenyl)-ethylamine | Isopropyl alcohol/Water | 87.5 | 83.5 | [11] |
| PEGylated-(R)-Mandelic Acid | (rac)-1-phenylethylamine | Methanol | 82 | 83 (first cycle), 91 (second cycle) | [11] |
Note: The data presented is for structurally similar amines and should be considered as a predictive guide for the resolution of racemic acids with this compound.
The selection of an appropriate solvent is critical for successful resolution, as it directly impacts the solubility difference between the diastereomeric salts.[12] A systematic screening of solvents is therefore a crucial step in optimizing any resolution process.[3]
Experimental Workflow for Chiral Resolution
The following diagram illustrates a typical experimental workflow for the chiral resolution of a racemic acid using a chiral amine resolving agent like this compound.
Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.
Detailed Experimental Protocol: A General Guideline
This protocol provides a step-by-step methodology for the chiral resolution of a generic racemic carboxylic acid using this compound. It is crucial to note that optimal conditions (solvent, temperature, stoichiometry) are substrate-dependent and require empirical determination.
Materials:
-
Racemic carboxylic acid
-
This compound
-
Screening solvents (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile, water, and mixtures thereof)
-
Aqueous acid (e.g., 1M HCl)
-
Aqueous base (e.g., 1M NaOH)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and equipment (flasks, condenser, magnetic stirrer, filtration apparatus)
-
Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC, polarimeter)
Procedure:
-
Salt Formation and Solvent Screening:
-
Dissolve a known amount of the racemic carboxylic acid in a minimal amount of a heated screening solvent.
-
In a separate flask, dissolve an equimolar amount of this compound in the same solvent. Note: The optimal molar ratio of resolving agent to racemic acid may vary (e.g., 0.5 to 1.0 equivalents) and should be optimized.
-
Slowly add the resolving agent solution to the carboxylic acid solution with stirring.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.
-
If no crystals form, attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal. If this fails, remove the solvent in vacuo and repeat with a different solvent system.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Once crystals have formed, collect them by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals.
-
-
Analysis of Diastereomeric Purity:
-
A small sample of the crystalline salt should be analyzed to determine the diastereomeric excess (d.e.). This can often be done by NMR spectroscopy.
-
The enantiomeric excess (e.e.) of the carboxylic acid in the salt can be determined after liberating the acid from the salt (see step 4) and analyzing it by chiral HPLC or polarimetry.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous acid solution (e.g., 1M HCl).
-
Stir the mixture until the salt has completely dissolved and partitioned between the two phases.
-
Separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the enantiomerically enriched carboxylic acid.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from step 4, containing the hydrochloride salt of this compound, can be basified with an aqueous base (e.g., 1M NaOH) to a pH > 10.
-
Extract the free amine with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to recover the resolving agent.
-
Logical Relationships in Chiral Resolution
The following diagram outlines the key logical relationships and decision points in developing a successful chiral resolution process.
Caption: Decision-making workflow for chiral resolution.
Conclusion
This compound holds significant promise as a resolving agent for racemic carboxylic acids, building on the established success of its phenylethylamine analogs. The strategic placement of a fluorine atom on the phenyl ring may offer advantages in chiral recognition and crystallization properties. While direct experimental data is not widely available, the comparative data and generalized protocols presented in this guide provide a solid foundation for researchers to effectively screen and implement this compound in their chiral resolution strategies. A systematic and empirical approach to optimizing solvent systems and crystallization conditions will be paramount to achieving high yields and enantiomeric purities.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phenomenex.co.kr [phenomenex.co.kr]
- 8. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 9. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]
- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenylethylamines: A Medicinal Chemistry Perspective
Introduction: The Power of a Single Atom
The phenethylamine scaffold is a cornerstone in neuroscience and medicinal chemistry.[1] This simple aromatic ring attached to an ethylamine sidechain forms the backbone for a vast array of neurotransmitters, hormones, and psychoactive compounds, including dopamine, norepinephrine, and amphetamine.[2] In the relentless pursuit of therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles, chemists often turn to a powerful tool: fluorination.
The introduction of a fluorine atom, the most electronegative element, into a molecule can dramatically alter its properties.[3] Despite being only slightly larger than a hydrogen atom, its unique electronic characteristics can profoundly influence a drug's potency, metabolic stability, and how it interacts with its biological targets.[4][5] The carbon-fluorine (C-F) bond is exceptionally strong, often shielding the molecule from metabolic degradation and thereby extending its duration of action.[4][6][7]
This guide provides a comparative analysis of fluorinated and non-fluorinated phenylethylamines. We will explore how the strategic placement of fluorine atoms on the phenethylamine core modifies its interaction with monoamine transporters, alters its metabolic fate, and ultimately shapes its pharmacological profile. This exploration is supported by experimental data and detailed protocols to provide researchers and drug development professionals with a comprehensive understanding of this critical structure-activity relationship.
Pharmacodynamics: How Fluorination Reshapes Target Engagement
The primary mechanism of action for many psychoactive phenylethylamines is their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[8] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thus terminating their signal.[8] By inhibiting or even reversing this process, phenylethylamines can significantly elevate extracellular neurotransmitter levels.
Fluorination dramatically influences this interaction. The position of the fluorine atom on the phenyl ring is critical in determining the compound's affinity and selectivity for DAT, NET, and SERT.
-
2-Position (Ortho): Substitution at the ortho position, as seen in 2-fluoroamphetamine (2-FA) and 2-fluoromethamphetamine (2-FMA), tends to produce compounds with effects that are often compared to dextroamphetamine, primarily acting as a releasing agent of norepinephrine and dopamine.[9]
-
3-Position (Meta): Meta-fluorination, as in 3-fluoroamphetamine (3-FA), can also lead to potent stimulant effects, with a pharmacological profile that is still largely dopaminergic and noradrenergic.[9]
-
4-Position (Para): Substitution at the para position has the most profound and differentiating effect. As seen in 4-fluoroamphetamine (4-FA), this modification often significantly increases the compound's affinity for the serotonin transporter (SERT).[10] This shift towards serotonergic activity alters the drug's profile from a classic stimulant to one with more pronounced entactogenic or empathogenic effects, similar to MDMA.[8]
This shift in selectivity is a prime example of how a single atomic substitution can redirect a drug's biological activity. The increased serotonergic activity in 4-substituted compounds is thought to be a key factor in their distinct behavioral effects compared to their non-fluorinated parents or other positional isomers.[11]
References
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Substituted amphetamine - Wikipedia [en.wikipedia.org]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 9. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 10. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Spectroscopic Guide to Differentiating (R)- and (S)-1-(2-fluorophenyl)ethanamine
In the landscape of pharmaceutical development, the chirality of a molecule is a critical determinant of its therapeutic efficacy and safety.[1][2] Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles due to their specific interactions with the chiral environment of biological systems.[3][4] Consequently, the precise analysis and differentiation of enantiomers are paramount.[5] This guide provides an in-depth spectroscopic comparison of the enantiomeric pair, (R)- and (S)-1-(2-fluorophenyl)ethanamine, crucial building blocks in the synthesis of various pharmaceutical agents.
This document will delve into the application of key spectroscopic techniques for the unambiguous assignment of the absolute configuration of these enantiomers. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD), providing both the theoretical underpinnings and practical experimental insights.
The Subject Molecules: (R)- and (S)-1-(2-fluorophenyl)ethanamine
| Property | (R)-1-(2-fluorophenyl)ethanamine | (S)-1-(2-fluorophenyl)ethanamine |
| Molecular Formula | C₈H₁₀FN | C₈H₁₀FN |
| Molecular Weight | 139.17 g/mol [6][7] | 139.17 g/mol [8][9] |
| CAS Number | 185545-90-8[6][7] | 68285-25-6[8][9] |
| Structure |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Power of Chiral Auxiliaries
Standard NMR spectroscopy is inherently incapable of distinguishing between enantiomers in an achiral solvent, as their corresponding nuclei are chemically equivalent.[10] However, the introduction of a chiral auxiliary, such as a chiral shift reagent, creates a diastereomeric complex with each enantiomer. These diastereomeric complexes have distinct magnetic environments, leading to the separation of NMR signals for the (R) and (S) forms.
Lanthanide-based chiral shift reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]europium(III) (Eu(hfc)₃), are particularly effective.[11] The Lewis acidic lanthanide center coordinates with the basic amine group of the analyte, inducing significant shifts in the proton and carbon NMR spectra.
Experimental Protocol: NMR with Chiral Shift Reagent
Expected Results and Interpretation
Upon addition of the chiral shift reagent, the proton signals of the (R)- and (S)-enantiomers will resolve into two distinct sets of peaks. The methine proton (-CH) and the methyl protons (-CH₃) adjacent to the chiral center are typically the most affected and will show the most significant separation.
Table 1: Hypothetical ¹H NMR Data with Chiral Shift Reagent
| Proton | (R)-enantiomer (δ, ppm) | (S)-enantiomer (δ, ppm) | ΔΔδ (ppm) |
| Aromatic (ortho-H) | 7.28 | 7.30 | 0.02 |
| Aromatic (meta-H) | 7.15 | 7.16 | 0.01 |
| Aromatic (para-H) | 7.05 | 7.06 | 0.01 |
| Methine (-CH) | 4.52 | 4.60 | 0.08 |
| Methyl (-CH₃) | 1.65 | 1.72 | 0.07 |
| Amine (-NH₂) | 2.50 (broad) | 2.55 (broad) | 0.05 |
The magnitude of the induced shift and the degree of separation are dependent on the concentration of the shift reagent.[12][13] By plotting the chemical shift against the molar ratio of the shift reagent to the substrate, the optimal conditions for enantiomeric discrimination can be determined.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14][15] This technique provides a spectrum that is exquisitely sensitive to the three-dimensional structure of the molecule, including its absolute configuration. Enantiomers will exhibit VCD spectra that are equal in magnitude but opposite in sign (mirror images).
Experimental Protocol: VCD Spectroscopy
Expected Results and Interpretation
The VCD spectra of (R)- and (S)-1-(2-fluorophenyl)ethanamine will show distinct positive and negative bands corresponding to their vibrational modes. For every positive band in the spectrum of the (R)-enantiomer, a negative band of equal intensity will be observed at the same frequency in the spectrum of the (S)-enantiomer, and vice versa.
Table 2: Expected VCD Spectral Features
| Vibrational Mode | Wavenumber (cm⁻¹) | (R)-enantiomer (ΔA) | (S)-enantiomer (ΔA) |
| N-H stretch | ~3400 | + | - |
| C-H stretch (aromatic) | ~3100-3000 | +/- (multiple bands) | -/+ (multiple bands) |
| C-H stretch (aliphatic) | ~2900-2800 | +/- (multiple bands) | -/+ (multiple bands) |
| C-F stretch | ~1250 | - | + |
| C-N stretch | ~1100 | + | - |
The definitive assignment of the absolute configuration is achieved by comparing the experimental VCD spectrum with a theoretically predicted spectrum for one of the enantiomers, typically calculated using density functional theory (DFT). A good match between the experimental and calculated spectra provides a high degree of confidence in the stereochemical assignment.
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum.[16] This technique is particularly useful for chiral molecules containing chromophores, such as the phenyl group in 1-(2-fluorophenyl)ethanamine. The ECD spectrum is sensitive to the spatial arrangement of atoms around the chromophore and can be used to determine the absolute configuration.
Experimental Protocol: ECD Spectroscopy
Expected Results and Interpretation
The ECD spectra of (R)- and (S)-1-(2-fluorophenyl)ethanamine are expected to show Cotton effects (positive or negative bands) corresponding to the electronic transitions of the fluorophenyl chromophore. Similar to VCD, the ECD spectra of the two enantiomers will be mirror images of each other.
Table 3: Predicted ECD Spectral Features
| Electronic Transition | Wavelength (nm) | (R)-enantiomer (Δε) | (S)-enantiomer (Δε) |
| ¹Lₐ | ~210 | + | - |
| ¹Lₑ | ~260 | - | + |
The signs of the Cotton effects can be correlated with the absolute configuration of the molecule. As with VCD, theoretical calculations of the ECD spectrum are a powerful tool for unambiguous assignment.[17]
Conclusion
The differentiation of (R)- and (S)-1-(2-fluorophenyl)ethanamine is a critical analytical challenge in pharmaceutical development. This guide has outlined three powerful spectroscopic techniques—NMR with chiral shift reagents, VCD, and ECD—that provide complementary and definitive information for the assignment of absolute configuration and the determination of enantiomeric purity. The choice of technique will depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development. By employing these methods, researchers can ensure the stereochemical integrity of their chiral building blocks and, ultimately, the safety and efficacy of the final drug product.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals [mdpi.com]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral analysis - Wikipedia [en.wikipedia.org]
- 6. (R)-1-(2-Fluorophenyl)ethylamine | 185545-90-8 [chemicalbook.com]
- 7. (1R)-1-(2-Fluorophenyl)ethan-1-amine | C8H10FN | CID 2779060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. (S)-1-(2-Fluorophenyl)ethylamine | C8H10FN | CID 7023579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. fiveable.me [fiveable.me]
- 13. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 15. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Simulating ECD Spectra Using the ADC Schemes of the Polarization Propagator | Q-Chem [q-chem.com]
A Scientist's Guide to Chiral Resolution: (R)-1-(2-fluorophenyl)ethanamine vs. Mandelic Acid
Introduction: The Imperative of Enantiomeric Purity
In the landscape of modern drug development and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the very determinant of biological activity and safety. Chiral molecules, existing as non-superimposable mirror images called enantiomers, frequently exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, remains a stark reminder of this principle[1]. Consequently, regulatory bodies and pharmaceutical companies prioritize the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize adverse effects[2].
While asymmetric synthesis offers an elegant route to enantiomerically pure compounds, classical chiral resolution remains a robust, scalable, and widely practiced industrial method for separating racemic mixtures[3][4]. The most common technique relies on the formation of diastereomeric salts. This process involves reacting a racemic mixture with an enantiomerically pure "resolving agent." The resulting diastereomers, unlike the original enantiomers, possess distinct physical properties, most critically, different solubilities. This differential solubility allows for their separation by fractional crystallization[5][6].
This guide provides an in-depth, objective comparison of two archetypal resolving agents operating on opposite sides of the acid-base spectrum: Mandelic Acid , a classic chiral acid for resolving racemic bases, and (R)-1-(2-fluorophenyl)ethanamine , a chiral amine for resolving racemic acids. We will explore the causality behind experimental choices, present supporting data and protocols, and offer field-proven insights to guide researchers in their selection and application.
Section 1: Mandelic Acid - The Archetypal Chiral Acid Resolving Agent
Mandelic acid is a versatile and cost-effective α-hydroxy acid that has long been a workhorse in the field of chiral resolution. Its utility stems from its ability to form well-defined, crystalline salts with a wide array of racemic amines and other basic compounds[7][8].
Mechanism of Action: Exploiting Differential Solubility
The fundamental principle of resolution with mandelic acid involves an acid-base reaction between the racemic base (a mixture of R-base and S-base) and a single enantiomer of the chiral acid, for instance, (S)-mandelic acid. This reaction generates a pair of diastereomeric salts: (R-base)-(S-mandelic acid) and (S-base)-(S-mandelic acid).
Because these two salts are diastereomers, their crystal lattice energies and solvation properties differ. In a carefully selected solvent system, one diastereomer will be significantly less soluble than the other, causing it to preferentially crystallize out of the solution. The solid, enriched diastereomeric salt is then isolated by filtration. The final step involves breaking the salt by treatment with a strong base to liberate the desired, enantiomerically pure amine and recover the mandelic acid resolving agent[5][9].
Key Experimental Considerations
The success of a resolution using mandelic acid is not guaranteed and hinges on meticulous optimization. The choice of solvent is the most critical factor, as it directly governs the solubility difference between the diastereomeric salts[10].
-
Solvent Selection: A systematic screening of solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, and their mixtures with water) is paramount. The ideal solvent will maximize the solubility difference, leading to high recovery and high enantiomeric excess (e.e.) of the desired product.
-
Stoichiometry: While a 1:1 molar ratio of the racemic compound to the resolving agent is a logical starting point, this is not always optimal. Varying the ratio can influence the crystallization equilibrium and improve the yield and purity of the less soluble salt[10].
-
Temperature Profile: The cooling rate during crystallization is crucial. Slow, controlled cooling generally promotes the formation of larger, purer crystals, whereas rapid cooling can trap impurities and lead to the co-precipitation of the more soluble diastereomer.
Quantitative Performance Data
The efficacy of a resolving agent is quantitatively defined by the solubility difference between the diastereomeric salts it forms. The greater this difference, the more efficient the separation. The table below presents experimental solubility data for diastereomeric salts formed between mandelic acid enantiomers and various chiral amines in water, illustrating the principle of differential solubility.
| Resolving Agent ((S)-Mandelic Acid) with Racemic Amine | Solubility of (R)-Amine Salt (mM) | Solubility of (S)-Amine Salt (mM) | Solubility Difference (mM) | Reference |
| (1R,2R)-DPEN | 33.6 ± 4.8 | 88.5 ± 3.1 | 54.9 | [11][12] |
| (S)-1PEA | 6138.9 ± 370.9 | 204.1 ± 12.1 | >5900 | [11][12] |
| (1R,2S)-ADPE | 67.1 ± 6.8 | 56.3 ± 2.7 | 10.8 | [11][12] |
(DPEN: 1,2-Diphenylethylenediamine; 1PEA: 1-Phenylethylamine; ADPE: 1-(4-aminophenyl)-2,2-dimethyl-1,3-propanediol)
As the data shows, the combination of (S)-mandelic acid with (S)-1PEA results in a vast solubility difference, making it an excellent candidate for efficient resolution. In contrast, the small difference observed with (1R,2S)-ADPE suggests this pairing would likely yield poor separation[11][12].
Detailed Experimental Protocol: Resolution of (±)-1-Phenylethylamine with (S)-Mandelic Acid
This protocol outlines a typical procedure for resolving a racemic amine.
-
Salt Formation: In a suitable flask, dissolve (S)-mandelic acid (1.0 eq.) in a minimal amount of a hot solvent mixture (e.g., ethanol/water). In a separate vessel, dissolve the racemic (±)-1-phenylethylamine (1.0 eq.) in the same solvent.
-
Crystallization: Slowly add the amine solution to the hot mandelic acid solution with continuous stirring. Allow the mixture to cool gradually to room temperature to induce crystallization of the less soluble diastereomeric salt, which is often (R)-1-phenylethylammonium (S)-mandelate. Further cooling in an ice bath can enhance precipitation.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals via vacuum filtration using a Buchner funnel. Wash the crystals with a small portion of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Liberation of the Free Amine: Suspend the isolated salt in water. Add a 10% aqueous solution of sodium hydroxide (NaOH) until the mixture is basic (pH > 10), which will break the salt.
-
Extraction and Purification: Transfer the basic aqueous solution to a separatory funnel and extract the liberated (R)-1-phenylethylamine with an organic solvent like diethyl ether or dichloromethane (3x volume). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Purity Analysis: Determine the enantiomeric excess (e.e.) of the recovered amine using chiral HPLC or by measuring its specific rotation with a polarimeter.
Workflow Visualization
Section 2: this compound - A Case Study in Chiral Amine Resolving Agents
This compound represents the other side of the resolution coin: a chiral base used to separate racemic acids[9]. While specific, published performance data for this particular amine as a resolving agent is sparse, its structural similarity to well-established resolving agents like 1-phenylethanamine makes it a highly relevant candidate. Its principles of operation are identical, providing a valuable framework for understanding how to approach the resolution of a novel racemic acid.
Mechanism of Action: The Reciprocal Approach
The process is a mirror image of that described for mandelic acid. A racemic acid (R/S-acid) is treated with an enantiomerically pure amine, such as this compound. This forms a pair of diastereomeric salts: (R-acid)-(R-amine) and (S-acid)-(R-amine).
Again, these diastereomers will exhibit different solubilities in a given solvent. The less soluble salt crystallizes preferentially and is isolated by filtration. This salt is then treated with a strong acid (e.g., HCl) to protonate the amine and liberate the enantiomerically enriched carboxylic acid, which can be extracted into an organic solvent.
Data-Driven Optimization Framework
When faced with a new resolution problem—such as resolving a novel carboxylic acid with this compound—a systematic screening process is essential. The goal is to identify conditions that yield a crystalline solid with a significant difference in diastereomer solubility. The following table outlines a typical empirical screening matrix.
| Solvent System | Molar Ratio (Acid:Amine) | Temperature (°C) | Observation (Desired Outcome in Bold) |
| Methanol | 1:1 | 25 -> 0 | Oil, No precipitate, Crystalline solid |
| Ethanol | 1:1 | 25 -> 0 | Oil, No precipitate, Crystalline solid |
| Isopropanol | 1:1 | 25 -> 0 | Oil, No precipitate, Crystalline solid |
| Ethyl Acetate | 1:1 | 25 -> 0 | Oil, No precipitate, Crystalline solid |
| Acetonitrile | 1:1 | 25 -> 0 | Oil, No precipitate, Crystalline solid |
| Toluene | 1:1 | 25 -> 0 | Oil, No precipitate, Crystalline solid |
| Optimal Solvent | 1:0.5 | 25 -> 0 | Evaluate yield and e.e. |
| Optimal Solvent | 1:1.2 | 25 -> 0 | Evaluate yield and e.e. |
Causality: The choice of solvent influences intermolecular interactions and solvation, directly impacting crystal packing and solubility. The molar ratio affects the equilibrium of salt formation. By systematically varying these parameters, researchers can empirically discover the optimal conditions for selective crystallization.
Generalized Experimental Protocol: Resolution of a Racemic Acid with this compound
-
Salt Formation: Dissolve the racemic carboxylic acid (1.0 eq.) in a suitable solvent (identified via screening) with gentle heating. In a separate flask, dissolve this compound (0.5-1.0 eq.) in the same solvent.
-
Crystallization: Slowly add the amine solution to the acid solution while stirring. Allow the solution to cool slowly to ambient temperature, then potentially cool further in an ice bath to induce the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal, if available, can be beneficial.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Acid: Suspend the collected crystals in water. Acidify the suspension with 1 M HCl to a pH of 1-2. This protonates the resolving agent amine and leaves the desired carboxylic acid in its free form.
-
Extraction and Purification: Extract the liberated carboxylic acid into an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched acid.
-
Purity Analysis: Determine the enantiomeric excess (e.e.) of the product via chiral HPLC or polarimetry.
Workflow Visualization
Section 3: Head-to-Head Comparison and Strategic Selection
The choice between a chiral acid like mandelic acid and a chiral base like this compound is not a matter of superiority, but of strategic application. The nature of the racemic target dictates the class of the resolving agent.
| Feature | Mandelic Acid | This compound |
| Agent Type | Chiral Acid | Chiral Base |
| Primary Target | Racemic bases (e.g., amines, amino alcohols) | Racemic acids (e.g., carboxylic acids, sulfonic acids) |
| Mechanism | Forms diastereomeric ammonium carboxylate salts | Forms diastereomeric ammonium carboxylate salts |
| Liberation Step | Requires addition of a base (e.g., NaOH) | Requires addition of an acid (e.g., HCl) |
| Key Success Factor | Large solubility differential between diastereomeric salts | Large solubility differential between diastereomeric salts |
| Recovery | Recoverable from the basic aqueous layer after extraction | Recoverable from the acidic aqueous layer after extraction |
| Challenges | May form oils or non-crystalline salts; finding an effective solvent can be time-consuming. | May form oils or non-crystalline salts; finding an effective solvent can be time-consuming. |
Choosing the Right Tool for the Job
The decision-making process is straightforward and dictated by fundamental chemistry:
-
To resolve a racemic amine or other base, you must use a chiral acid. Mandelic acid, tartaric acid, and camphorsulfonic acid are excellent starting points for screening[5][8].
-
To resolve a racemic carboxylic acid or other acid, you must use a chiral base. Chiral amines like 1-phenylethanamine, its fluorinated analogs like this compound, or alkaloids like brucine are the appropriate tools[9].
The "art" of chiral resolution lies not in choosing between an acid and a base, but in the empirical process of discovering the specific combination of resolving agent, solvent, stoichiometry, and temperature profile that provides an efficient, scalable, and high-purity separation.
Conclusion
Chiral resolution by diastereomeric salt formation is a powerful and enduring technique in chemical and pharmaceutical development. Mandelic acid and this compound exemplify the two complementary classes of resolving agents essential for this work. While mandelic acid is a well-documented and effective agent for resolving basic compounds, chiral amines like this compound are indispensable for the separation of acidic racemates. Ultimate success in this field relies on a solid understanding of the principles of diastereomer solubility and a commitment to systematic, empirical optimization of the crystallization process. This guide provides the foundational knowledge and practical frameworks to empower researchers to tackle chiral separation challenges with confidence and scientific rigor.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. jackwestin.com [jackwestin.com]
- 7. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00576G [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the NMR-Based Purity Assessment of (R)-1-(2-fluorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. For chiral molecules such as (R)-1-(2-fluorophenyl)ethanamine, a key intermediate in the synthesis of various bioactive compounds, ensuring high enantiomeric excess (e.e.) is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive, and highly quantitative suite of methods for this critical assessment.
This guide provides an in-depth technical comparison of the primary NMR-based strategies for determining the enantiomeric purity of chiral amines, with a practical focus on this compound. We will delve into the mechanistic underpinnings of these techniques, present detailed experimental protocols, and offer supporting data to empower researchers in selecting and implementing the most suitable method for their needs.
The Challenge of Enantiomeric Distinction by NMR
Enantiomers, being mirror images, are isochronous in an achiral environment, meaning they exhibit identical chemical shifts in a standard NMR experiment. To overcome this, the sample must be rendered diastereomeric, a state in which the enantiomers have distinct chemical and, therefore, spectral properties. This is achieved through the use of chiral resolving agents, which can be broadly categorized into Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs).
Method 1: Chiral Derivatizing Agents (CDAs) - The Covalent Approach
The use of CDAs involves the covalent reaction of the chiral amine with an enantiomerically pure reagent to form a pair of diastereomers. These newly formed diastereomers have different physical properties and, crucially, will exhibit distinct signals in the NMR spectrum.
One of the most widely employed CDAs for amines is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) , commonly known as Mosher's acid.[1][2] The reaction of a racemic or enantiomerically enriched amine with a single enantiomer of Mosher's acid chloride yields a mixture of diastereomeric amides.
The key advantages of using CDAs like Mosher's acid include the formation of stable diastereomers that often result in significant and easily quantifiable differences in chemical shifts (Δδ).[3] However, this method requires a chemical reaction, which necessitates careful control to ensure complete conversion and the absence of kinetic resolution, where one enantiomer reacts faster than the other, leading to an inaccurate determination of the original enantiomeric ratio.
Experimental Workflow: Mosher's Amide Formation
Caption: Workflow for enantiomeric purity determination using Mosher's acid.
Data Interpretation: A Case Study with 1-Phenylethanamine
Due to the limited availability of specific spectral data for the Mosher's amides of 1-(2-fluorophenyl)ethanamine in the public domain, we will use the well-documented example of 1-phenylethanamine to illustrate the principle. The concepts are directly transferable.
Upon reaction with (R)-Mosher's acid chloride, a mixture of (R)- and (S)-1-phenylethanamine will form two diastereomeric amides: (R)-amide from (R)-amine and (S)-amide from (S)-amine. In the ¹H NMR spectrum, distinct signals will be observed for protons in each diastereomer. For instance, the methine proton (CH) and the methyl protons (CH₃) adjacent to the stereocenter are often well-resolved.
| Proton | Diastereomer | Chemical Shift (δ, ppm) | Integration |
| CH₃ | (R)-amine-(R)-Mosher's | ~1.35 (d) | IR |
| CH₃ | (S)-amine-(R)-Mosher's | ~1.25 (d) | IS |
| CH | (R)-amine-(R)-Mosher's | ~5.10 (q) | IR |
| CH | (S)-amine-(R)-Mosher's | ~5.00 (q) | IS |
The enantiomeric excess can be calculated using the following formula:
e.e. (%) = [(IR - IS) / (IR + IS)] x 100
Where IR and IS are the integral values of the signals corresponding to the (R) and (S) enantiomers, respectively.
Method 2: Chiral Solvating Agents (CSAs) - The Non-Covalent Approach
Chiral Solvating Agents (CSAs) offer a more direct and often faster method for determining enantiomeric purity. CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[4] This interaction is typically based on hydrogen bonding, π-π stacking, or dipole-dipole interactions. The differential association between the CSA and each enantiomer leads to a small but measurable difference in their chemical shifts.
A prominent class of CSAs for amines are derivatives of 1,1'-bi-2-naphthol (BINOL) .[4][5][6] The hydroxyl groups of BINOL can interact with the amine functionality, and the large aromatic system provides a distinct anisotropic environment, leading to the resolution of enantiomeric signals.
The primary advantage of the CSA method is its simplicity; the CSA is simply added to the NMR tube containing the analyte, and the spectrum is acquired without the need for a chemical reaction and subsequent workup.[4] However, the induced chemical shift differences (Δδ) are often smaller than those observed with CDAs, and factors such as concentration, temperature, and solvent can significantly influence the degree of signal separation.
Experimental Protocol: Purity Assessment with (S)-BINOL
-
Sample Preparation: In a clean NMR tube, dissolve a known quantity of this compound (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the amine to identify the chemical shifts of the protons of interest, particularly the methine (CH) and methyl (CH₃) protons.
-
Addition of CSA: Add an equimolar or a slight excess of an enantiomerically pure CSA, such as (S)-BINOL, to the NMR tube.
-
Equilibration: Gently shake the tube to ensure thorough mixing and allow the system to equilibrate.
-
Final Spectrum: Re-acquire the ¹H NMR spectrum. The signals for the (R) and (S) enantiomers should now be resolved into two distinct sets.
-
Quantification: Integrate the well-resolved signals corresponding to each enantiomer and calculate the enantiomeric excess as described previously.
Visualization of the CSA Interaction
References
- 1. L-1-Phenylethylamine(2627-86-3) 1H NMR spectrum [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Comparative Cost-Effectiveness of Chiral Resolving Agents
For researchers, scientists, and drug development professionals, the journey from a racemic mixture to an enantiomerically pure compound is a critical and often challenging endeavor. The choice of a chiral resolution strategy is a pivotal decision that profoundly impacts not only the scientific success of a project but also its economic viability. This guide provides an in-depth, objective comparison of the cost-effectiveness of different chiral resolving agents and methods, moving beyond the superficial sticker price to a holistic analysis of efficiency, scalability, and overall process cost.
The production of single-enantiomer drugs has become the industry standard, driven by regulatory guidance and the recognition that enantiomers can have vastly different pharmacological and toxicological profiles.[1][2][3] Therefore, selecting an optimal resolution strategy is not merely a matter of chemical compatibility but a complex equation balancing upfront costs, development time, yield, enantiomeric purity, and scalability.[2][4]
The Cornerstone of Industry: Classical Resolution via Diastereomeric Salt Formation
Classical resolution remains the most widely adopted method for large-scale production of enantiomerically pure compounds, primarily due to its scalability and cost-effectiveness.[4][5] The principle is elegant in its simplicity: a racemic mixture of enantiomers, which are physically inseparable, is reacted with a single enantiomer of a chiral resolving agent.[6][7] This reaction creates a pair of diastereomers, which, having different physical properties like solubility, can be separated by conventional techniques such as fractional crystallization.[5][8][9]
Mechanism of Diastereomeric Salt Formation
The key to this method is the transformation of an inseparable enantiomeric pair into a separable diastereomeric pair. This allows for purification using standard laboratory and industrial equipment. The resolving agent can then be recovered and recycled, significantly improving the process economics.[10][11]
Common Resolving Agents: A Cost-Performance Spectrum
The choice of resolving agent is often empirical and crucial for success.[12] An ideal agent forms diastereomeric salts with a significant solubility difference, leading to high recovery and enantiomeric excess (% ee).[12]
-
Acidic Resolving Agents (for Racemic Bases): These are used to resolve chiral amines and other basic compounds.
-
L-(+)-Tartaric Acid: Often the first choice due to its low cost and wide availability.[4] However, its effectiveness is highly substrate-dependent.[4] Its derivatives, like O,O'-Dibenzoyl-L-tartaric acid (DBTA) and O,O'-Di-p-toluoyl-L-tartaric acid (DTTA) , are more expensive but often provide superior selectivity for a broader range of compounds.[5][13][14]
-
(-)-Mandelic Acid: A versatile aromatic agent.[4]
-
(-)-Camphoric Acid & Camphorsulfonic Acid: These rigid, bicyclic structures can offer unique steric interactions, proving effective where other agents fail.[4][10]
-
-
Basic Resolving Agents (for Racemic Acids): Used to resolve chiral carboxylic acids and other acidic compounds.
-
(S)-(-)-α-Phenylethylamine: A widely used synthetic amine that is highly effective but must first be resolved itself.[4][6]
-
Alkaloids (Brucine, Quinine, Cinchonidine): These naturally occurring bases are readily available and have a long history of use in resolution.[6][9] However, toxicity, particularly of brucine, is a significant consideration.
-
Data Presentation: Economic Overview of Classical Resolving Agents
The upfront purchase price is only one facet of the economic calculation.[4] An expensive agent that provides high yield and enantiomeric purity in a single crystallization can be more cost-effective than a cheap agent requiring multiple, yield-reducing steps.
| Resolving Agent | Typical Use | Relative Upfront Cost | Key Considerations |
| L-(+)-Tartaric Acid | Resolution of bases | Very Low | Workhorse agent; performance is highly substrate-dependent.[4] |
| O,O'-Dibenzoyl-tartaric acid | Resolution of bases | Moderate | Broader applicability and often higher efficiency than tartaric acid.[5][13] |
| (-)-Mandelic Acid | Resolution of bases | Low to Moderate | Effective for many aromatic amines.[4] |
| (S)-(-)-α-Phenylethylamine | Resolution of acids | Moderate | High efficiency for certain resolutions, potentially reducing purification steps.[4][15] |
| Brucine | Resolution of acids | Moderate to High | Highly effective but toxic; handling and disposal add costs.[4][6] |
Note: Prices are estimates and fluctuate based on supplier, purity, and market demand.[4]
Experimental Protocol: Resolution of Racemic 1-Phenylethylamine with (+)-Tartaric Acid
This protocol illustrates a standard procedure for diastereomeric salt formation. The use of a sub-stoichiometric amount of the resolving agent is a common strategy to maximize the enantiomeric excess of the crystallized salt.[12][13]
-
Salt Formation: Dissolve one equivalent of racemic 1-phenylethylamine in methanol with gentle heating. In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in a minimum amount of hot methanol.
-
Causality: Using 0.5 equivalents of the resolving agent ensures that only the less soluble diastereomeric salt preferentially crystallizes, leaving the more soluble salt and the excess of one amine enantiomer in the solution. This drives the equilibrium towards a higher purity of the desired solid.
-
-
Crystallization: Slowly add the hot tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Causality: Slow cooling promotes the formation of larger, more ordered, and purer crystals, minimizing the inclusion of the more soluble diastereomer.
-
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove any residual mother liquor.
-
Liberation of Enantiomer: Suspend the crystalline diastereomeric salt in water and add a strong base (e.g., 10% NaOH solution) until the solution is basic. This deprotonates the amine, breaking the salt.
-
Extraction: Extract the liberated free amine into an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess (% ee) of the resolved amine using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.[16][17]
Mandatory Visualization: Workflow for Diastereomeric Salt Crystallization
References
- 1. jocpr.com [jocpr.com]
- 2. The cost benefit ratio of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Recovery of a Chiral Resolving Agent at Witton Chemical [witton.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-1-(2-fluorophenyl)ethanamine
Herein, we provide a comprehensive, step-by-step guide for the safe and compliant disposal of (R)-1-(2-fluorophenyl)ethanamine. This document is intended for researchers, scientists, and drug development professionals who handle this substance. Adherence to these protocols is critical not only for regulatory compliance but, more importantly, for ensuring the safety of laboratory personnel and protecting the environment.
Understanding the Compound: Hazard Profile and Safety Imperatives
This compound is a halogenated organic amine. Its chemical properties dictate the specific handling and disposal precautions required. The primary hazards associated with this compound are skin, eye, and respiratory irritation, and it is classified as a combustible liquid.[1][2][3] Understanding these risks is the foundation of its safe management from acquisition to disposal.
A failure to follow proper disposal procedures can lead to hazardous chemical reactions, environmental contamination, and potential legal liabilities under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[1][2][3] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation.[1][2][3] |
| Flammable liquids (Category 4) | None | Warning | H227: Combustible liquid.[1] |
Pre-Disposal Safety: Essential Handling and PPE
Before disposal begins, the material must be handled and stored correctly. The causality is simple: proper handling prevents spills and exposures, which are the most common precursors to disposal-related incidents.
Mandatory Personal Protective Equipment (PPE):
-
Eye and Face Protection : Wear chemical safety goggles or a face shield.[2][6] this compound can cause serious eye irritation, and direct contact must be prevented.[1][2]
-
Hand Protection : Use nitrile or other chemically resistant gloves.[6] Contaminated gloves should be disposed of as hazardous waste.
-
Protective Clothing : A standard lab coat is required.[6] For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection : All handling of open containers must be performed in a certified chemical fume hood to prevent inhalation of vapors, which can cause respiratory irritation.[2][6]
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a self-validating system for the compliant disposal of this compound.
Step 1: Waste Segregation - The Critical Decision
This compound is a halogenated organic substance due to the presence of a fluorine atom.[6][7] This is the most critical piece of information for its disposal. Halogenated waste streams are typically incinerated under specific conditions to prevent the formation of toxic byproducts and must not be mixed with non-halogenated solvents.[7][8] Mixing these waste streams leads to needlessly increased disposal costs and regulatory complications.[8]
References
- 1. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. scienceready.com.au [scienceready.com.au]
- 7. bucknell.edu [bucknell.edu]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-1-(2-fluorophenyl)ethanamine
Welcome to your essential safety and operational guide for handling (R)-1-(2-fluorophenyl)ethanamine (CAS No: 185545-90-8). As a chiral amine, this compound is a valuable building block in pharmaceutical development. However, its chemical properties demand a rigorous and well-understood safety protocol to ensure the well-being of laboratory personnel. This guide moves beyond a simple checklist, providing a deep, cause-and-effect understanding of the necessary personal protective equipment (PPE) and handling procedures. Our goal is to empower you to work safely and effectively, making best practices an intuitive part of your workflow.
Foundational Hazard Assessment: Understanding the "Why"
This compound is not a benign substance. A thorough understanding of its hazards is the bedrock of any safety protocol. The primary risks associated with this compound, as identified in its Safety Data Sheets (SDS), are:
-
Skin and Eye Irritation: The compound is classified as a skin irritant (H315) and a serious eye irritant (H319).[1][2][3] Direct contact can cause inflammation, redness, and pain. For the eyes, this can lead to significant, potentially lasting damage.
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation (H335), leading to coughing and discomfort in the respiratory tract.[1][2][3][4]
-
Combustibility: It is classified as a combustible liquid (H227), meaning it can ignite when exposed to an ignition source at elevated temperatures.[2]
-
Corrosivity and Toxicity: Some suppliers classify the compound as corrosive and harmful if swallowed or inhaled.[5][6]
These hazards dictate that our primary goal is to prevent any direct contact with the substance—be it through skin, eyes, or inhalation. PPE is the final barrier between you and these risks, but it must be used in conjunction with proper engineering controls.
Engineering Controls: Your First Line of Defense
Before any PPE is even selected, proper engineering controls must be in place. PPE should never be the sole method of protection.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[7][8][9] This is critical for containing vapors and preventing respiratory exposure.[10] Ensure the hood has adequate airflow and place materials at least six inches from the sash.[10]
-
Safety Showers and Eyewash Stations: These must be readily accessible and unobstructed.[11][12] Familiarize yourself with their location and operation before you begin work. In case of a splash, immediate flushing for at least 15 minutes is critical.[6][11]
Core PPE Requirements for this compound
The following table summarizes the essential PPE for handling this compound. Remember, the quality and type of PPE are as important as its use.
| PPE Category | Specification | Rationale for Use |
| Eye & Face Protection | Chemical splash goggles adhering to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles for large-volume transfers. | Protects against splashes and vapors, preventing serious eye irritation.[1][7] Standard safety glasses are insufficient. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Inspect for tears or holes before each use. Follow EN374 standard for chemical protection. | Prevents skin contact and irritation.[1][9] Double-gloving is recommended for extended handling or when working with larger quantities. |
| Body Protection | Flame-resistant lab coat, fully buttoned with sleeves rolled down. | Protects skin and personal clothing from splashes and provides a removable barrier in case of a significant spill.[9][13] |
| Footwear | Closed-toe, non-porous shoes. | Protects feet from spills and broken glass. Sandals or perforated shoes are strictly forbidden.[9][13] |
Step-by-Step Protocol for Safe Handling and PPE Usage
Adherence to a strict, logical workflow is paramount for safety. The following diagram and steps outline the complete process from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
I. Preparation Phase
-
Verify Engineering Controls: Ensure the chemical fume hood is on and functioning correctly. Clear the workspace of any unnecessary items.[12]
-
Inspect PPE: Before donning, carefully inspect your gloves for any punctures or defects.[8] Ensure your goggles are clean and fit snugly.
-
Don PPE: Put on your lab coat and fasten it completely. Next, put on your safety goggles. Don your gloves last, pulling the cuffs over the sleeves of your lab coat.[9]
II. Handling Phase
-
Work Within the Hood: Conduct all operations deep within the fume hood to ensure maximum vapor capture.[10]
-
Handle with Care: When transferring the chemical, do so slowly and deliberately to avoid splashes.[9] Keep containers closed when not in use.[1][3]
-
Avoid Ignition Sources: Given the compound's combustibility, ensure no open flames, spark sources, or hot surfaces are nearby.[2][7]
III. Post-Handling & Disposal
-
Decontamination: Clean any non-disposable equipment and the work surface within the fume hood.
-
Waste Disposal: Dispose of the chemical and any contaminated materials (e.g., paper towels, disposable pipettes) in a designated, properly labeled hazardous waste container.[1][2] Do not pour waste down the sink.[12]
-
Doffing PPE (Critical Step): This must be done carefully to avoid contaminating yourself.
-
Gloves: Remove gloves first, without touching the outside of the glove with your bare hands. Peel one glove off, turning it inside out, and hold it in your gloved hand. Slide a finger from your bare hand inside the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them in the appropriate waste stream.
-
Goggles & Lab Coat: Remove your goggles and lab coat.
-
-
Final Wash: Immediately wash your hands thoroughly with soap and water.[1][8][12]
Emergency Procedures: When a Barrier is Breached
If an exposure occurs despite precautions, immediate and correct action is vital.
-
Skin Contact: Immediately go to the nearest safety shower and flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1] Seek medical attention afterward.[4]
-
Eye Contact: Proceed immediately to an eyewash station. Hold your eyelids open and flush with water for a minimum of 15-20 minutes, rolling your eyes to ensure full irrigation.[1][7][11] Remove contact lenses if you can do so easily. You must seek immediate medical attention.[1][7]
-
Inhalation: Move to fresh air immediately. If you feel unwell, call a poison center or doctor.[1][2][4]
-
Spill: For a minor spill within the fume hood, use an inert absorbent material to contain it, then place it in a sealed container for disposal. For a major spill, evacuate the area, alert others, and contact your institution's emergency response team.[1][11]
By integrating these expert-validated protocols into your daily work, you build a culture of safety that protects not only you but your entire team. Trust in the process, understand the reasoning, and handle every chemical with the respect it demands.
References
- 1. aksci.com [aksci.com]
- 2. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 3. aksci.com [aksci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. (R)-1-(2-Fluorophenyl)ethylamine hydrochloride | 1168139-43-2 [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. cdc.gov [cdc.gov]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 13. csub.edu [csub.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
